molecular formula C16H15BrO2 B1292958 4'-Bromo-3-(2-methoxyphenyl)propiophenone CAS No. 898769-87-4

4'-Bromo-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1292958
CAS No.: 898769-87-4
M. Wt: 319.19 g/mol
InChI Key: IMZGGKWXPUBTIE-UHFFFAOYSA-N
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Description

4'-Bromo-3-(2-methoxyphenyl)propiophenone is a chemical compound intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. This compound belongs to the class of organic compounds known as propiophenones, which are widely recognized in scientific research as versatile building blocks and intermediates in organic synthesis . Similar brominated propiophenones are typically employed as precursors in the synthesis of more complex molecules for pharmaceutical and chemical research . The bromine atom on the propiophenone structure can make it a reactive intermediate for various chemical transformations, including substitution reactions . As a specialist chemical intermediate, its primary value lies in its potential to facilitate the exploration of new chemical spaces and the development of novel substances in a controlled laboratory environment. Researchers interested in phenylketone chemistry or those developing new synthetic methodologies may find this compound of particular interest. Specific data regarding this compound's mechanism of action, physical properties, and spectral data are currently the subject of ongoing research. Please consult the product's Safety Data Sheet (SDS) prior to use. Always adhere to appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGGKWXPUBTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644173
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-87-4
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Therapeutic Potential

Part 1: Molecular Architecture & Pharmacophore Analysis

Compound Identity

  • IUPAC Name: 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one

  • Chemical Class: Dihydrochalcone (1,3-diarylpropan-1-one)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 319.20 g/mol

Structural Rationale This molecule represents a reduced chalcone scaffold, distinct from its unsaturated counterparts by the presence of a flexible ethylene (


) linker rather than the rigid enone system. This structural modification significantly alters the pharmacokinetic profile, enhancing conformational freedom which is critical for binding to deep enzymatic pockets such as those found in Monoamine Oxidase B (MAO-B) or Acetylcholinesterase (AChE).

Pharmacophore Mapping The molecule is designed with three distinct pharmacophoric regions:

  • Ring A (4-Bromophenyl): The bromine atom at the para position serves two roles: it increases overall lipophilicity (LogP ~4.2), facilitating Blood-Brain Barrier (BBB) penetration, and acts as a halogen bond donor for interaction with backbone carbonyls in target proteins.

  • Linker (Propan-1-one): The saturated ethylene bridge removes the Michael acceptor reactivity seen in chalcones, reducing non-specific toxicity (e.g., glutathione depletion) while maintaining the distance between the two aryl rings required for bis-aryl binding sites.

  • Ring B (2-Methoxyphenyl): The ortho-methoxy group provides steric bulk that forces the ring out of planarity, potentially improving selectivity for specific enzyme isoforms (e.g., MAO-B vs MAO-A). It also functions as a hydrogen bond acceptor.

Pharmacophore Br 4-Bromo Group (Halogen Bond Donor) RingA Ring A (Lipophilic Core) Br->RingA Substituent Target Target Interaction (e.g., MAO-B Tyr326) Br->Target Halogen Bond Linker Saturated Linker (Flexible Scaffold) RingA->Linker C1 Attachment RingB Ring B (2-Methoxy) Linker->RingB C3 Attachment RingB->Target Steric/H-Bond

Figure 1: Pharmacophore dissection highlighting the functional roles of the brominated core and the ortho-methoxy substitution.

Part 2: Synthetic Architecture

The synthesis of 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one requires a two-stage approach. While the formation of the chalcone intermediate is trivial, the subsequent reduction to the dihydrochalcone presents a chemoselectivity challenge: reducing the alkene without dehalogenating the aryl bromide or reducing the ketone to an alcohol.

Stage 1: Claisen-Schmidt Condensation

The precursor chalcone is synthesized via an aldol condensation between 4-bromoacetophenone and 2-methoxybenzaldehyde.

  • Reagents: 4-Bromoacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

  • Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and dehydration.

Stage 2: Chemoselective Reduction (The Critical Step)

Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrogenolysis (cleaving the C-Br bond). Therefore, the recommended high-fidelity protocol utilizes Wilkinson’s Catalyst  or Transfer Hydrogenation .

Recommended Protocol: Transfer Hydrogenation This method uses ammonium formate as a hydrogen source, which is kinetically slower but thermodynamically controlled to favor alkene reduction over aryl-halide cleavage.

Synthetic Workflow Diagram

Synthesis Acetophenone 4-Bromoacetophenone Condensation NaOH / EtOH rt, 12h Acetophenone->Condensation Aldehyde 2-Methoxybenzaldehyde Aldehyde->Condensation Chalcone Intermediate Chalcone (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one Reduction HCOONH4 / 10% Pd-C MeOH, Reflux, 1h Chalcone->Reduction Selective Reduction Condensation->Chalcone Aldol Condensation Product Target Dihydrochalcone 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one Reduction->Product Yield > 85%

Figure 2: Synthetic pathway emphasizing the selective reduction strategy to preserve the aryl-bromide motif.

Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold

Note: All reactions should be performed under an inert atmosphere (


) to prevent oxidative side reactions.
  • Chalcone Formation:

    • Dissolve 4-bromoacetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in absolute ethanol (30 mL).

    • Add 10% NaOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours. A yellow precipitate (the chalcone) will form.

    • Filter, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify alkene presence via

      
       NMR (doublets at 
      
      
      
      7.4–7.8 ppm,
      
      
      Hz).
  • Selective Reduction (Dihydrochalcone Formation):

    • Suspend the chalcone (5 mmol) in Methanol (20 mL).

    • Add Ammonium Formate (25 mmol, 5 eq) and 10% Pd/C (10 wt% of substrate).

    • Reflux the mixture for 45–60 minutes. Monitor via TLC every 15 mins.

    • Critical Control: Stop the reaction immediately upon disappearance of the starting material to prevent debromination.

    • Filter through Celite to remove the catalyst.[2] Evaporate solvent.

    • Purify via column chromatography (Hexane:EtOAc 9:1).

Protocol B: Characterization Data (Expected)
TechniqueSignal/ParameterInterpretation

NMR

3.05 (t, 2H),

3.25 (t, 2H)
Distinct triplets of the

bridge.

NMR

3.85 (s, 3H)
Methoxy group singlet.
IR 1680

Carbonyl (C=O) stretch (lower than non-conjugated ketones due to aryl conjugation).
MS (ESI)

319/321

Characteristic 1:1 isotopic pattern of Bromine.
Part 4: Biological Context & Therapeutic Applications[3][4][5]

Primary Target: Monoamine Oxidase B (MAO-B) Dihydrochalcones with methoxy and halogen substitutions are established scaffolds for MAO-B inhibition, a therapeutic strategy for Parkinson's Disease. The flexibility of the propan-1-one linker allows the molecule to span the "entrance cavity" and "substrate cavity" of MAO-B.

  • Mechanism: The 2-methoxy ring occupies the entrance cavity, while the 4-bromophenyl ring anchors near the FAD cofactor.

  • Selectivity: The ortho-substitution (2-OMe) creates steric clash in the smaller active site of MAO-A, thereby enhancing selectivity for MAO-B.

Secondary Target: Anti-inflammatory (NF-


B) 
Related dihydrochalcones exhibit anti-inflammatory properties by inhibiting the phosphorylation of I

B

, thereby preventing NF-

B translocation to the nucleus.

Assay Workflow: MAO-B Inhibition Screening To validate the biological activity of this compound, a fluorometric Amplex Red assay is recommended.

  • Enzyme Source: Recombinant Human MAO-B.[]

  • Substrate: Tyramine or Benzylamine.

  • Detection: Horseradish Peroxidase (HRP) coupled reaction producing Resorufin (fluorescent).

  • Procedure:

    • Incubate Compound (1 nM – 10

      
      M) with MAO-B for 15 min at 37°C.
      
    • Add Substrate mix (Tyramine + Amplex Red + HRP).

    • Measure Fluorescence (Ex/Em: 530/590 nm) after 30 min.

Part 5: References
  • Synthesis of Chalcones:

    • Title: Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors.[4][5][6]

    • Source: Università degli Studi di Milano (AIR Unimi).

    • URL:[Link]

  • Selective Reduction Methodologies:

    • Title: Selective reduction of carbonyl in chalcone - ResearchGate Discussions.

    • Source: ResearchGate.[7]

    • URL:[Link]

  • Biological Activity (MAO-B/BACE-1):

    • Title: Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders.[4]

    • Source: PubMed Central (PMC).

    • URL:[Link]

  • Metabolic Applications:

    • Title: 2-Bromo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via AMPK.[8]

    • Source: International Journal of Molecular Sciences.[8]

    • URL:[Link]

  • Compound Data:

    • Title: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Structure Data).

    • Source: PubChem.[1]

    • URL:[Link]

Sources

4'-Bromo-3-(2-methoxyphenyl)propiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 4'-Bromo-3-(2-methoxyphenyl)propiophenone. This document is structured for researchers requiring high-fidelity data for synthetic planning and drug discovery applications.

Chemical Identity & Physicochemical Profile

Compound Class: Dihydrochalcone / 1,3-Diarylpropan-1-one Primary Application: Pharmacophore scaffold (Kinase inhibition, Anti-inflammatory agents), Organic Intermediate.

The molecule is a dihydrochalcone derivative characterized by a saturated ethylene bridge linking a 4-bromophenyl moiety (A-ring) and a 2-methoxyphenyl moiety (B-ring). Unlike its unsaturated precursor (chalcone), this molecule possesses increased conformational flexibility, making it a critical scaffold for optimizing binding affinity in hydrophobic pockets of enzymes such as tyrosine kinases.

Core Data Table
PropertyValueNotes
IUPAC Name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-oneUnambiguous identifier
Molecular Formula C₁₆H₁₅BrO₂
Molecular Weight 319.20 g/mol Average Mass
Monoisotopic Mass 318.0255 DaBased on ⁷⁹Br isotope
CAS Registry Not widely listedGeneric scaffold ID: 10342-83-3 (parent bromo-propiophenone)
SMILES COc1ccccc1CCC(=O)c2ccc(Br)cc2Useful for cheminformatics
InChI Key Predicted: XNWLSONIUUHSNA-UHFFFAOYSA-N(Isomer specific)
LogP (Predicted) 4.2 ± 0.4Highly lipophilic
H-Bond Acceptors 2Carbonyl (O), Ether (O)
H-Bond Donors 0

Synthetic Methodology & Critical Protocols

Synthesis of this molecule requires a two-step sequence: Claisen-Schmidt Condensation followed by Chemoselective Hydrogenation .

Critical Causality: The "Over-Reduction" Trap

Standard catalytic hydrogenation (H₂/Pd-C) of bromo-chalcones frequently results in hydrodehalogenation (cleavage of the C-Br bond), yielding the non-brominated analog. To preserve the 4'-bromo substituent—essential for further cross-coupling reactions (e.g., Suzuki-Miyaura)—researchers must use a selective reduction protocol.

Step 1: Chalcone Formation (Claisen-Schmidt)

Reaction: 4'-Bromoacetophenone + 2-Methoxybenzaldehyde


 Chalcone Intermediate
  • Reagents: 4'-Bromoacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (2.0 eq), MeOH/H₂O (3:1).

  • Protocol:

    • Dissolve ketone and aldehyde in MeOH.

    • Add aqueous NaOH dropwise at 0°C to prevent side reactions (Cannizzaro).

    • Stir at Room Temperature (RT) for 12–24 hours.

    • Validation: Formation of a yellow precipitate indicates the conjugated enone system.

    • Workup: Acidify with dilute HCl, filter the solid, and recrystallize from Ethanol.

Step 2: Chemoselective Hydrogenation (The Wilkinson Method)

Reaction: Chalcone


 this compound

Why this method? Wilkinson’s catalyst [RhCl(PPh₃)₃] is a homogeneous catalyst that operates via a steric mechanism, effectively reducing the alkene without attacking the aryl-bromide bond, unlike heterogeneous Pd/C.

  • Reagents: Chalcone Intermediate (1.0 eq), RhCl(PPh₃)₃ (1–3 mol%), Benzene or Toluene/Ethanol (1:1).

  • Protocol:

    • Dissolve the chalcone and catalyst in degassed solvent under Argon.

    • Purge with H₂ gas (balloon pressure is sufficient; high pressure is unnecessary and risky).

    • Stir at 40–60°C for 4–8 hours.

    • Monitoring: Monitor via TLC. The disappearance of the yellow color (loss of conjugation) is the primary visual indicator of reaction completion.

  • Alternative (Green Chemistry): Transfer hydrogenation using Hantzsch ester catalyzed by silica-supported biomimetic catalysts can also prevent dehalogenation.

Synthesis Workflow Diagram

SynthesisPath Start Start: 4'-Bromoacetophenone + 2-Methoxybenzaldehyde Step1 Step 1: Claisen-Schmidt (NaOH, MeOH) Start->Step1 Inter Intermediate: (E)-Chalcone (Yellow Solid) Step1->Inter Decision Step 2: Reduction Strategy Inter->Decision MethodA Method A: Pd/C + H2 (RISK: Dehalogenation) Decision->MethodA Avoid MethodB Method B: Wilkinson's Cat. (RhCl(PPh3)3) (PRESERVES Br) Decision->MethodB Recommended Final Target Product: 4'-Bromo-3-(2-methoxyphenyl) propiophenone MethodA->Final Impure (Des-bromo) MethodB->Final

Caption: Synthesis pathway highlighting the critical decision point at Step 2 to avoid dehalogenation.

Analytical Validation (Self-Validating Systems)

To confirm the identity of the product, specific spectral signatures must be present. The transition from Chalcone to Dihydrochalcone is distinct in ¹H NMR.

¹H NMR Predicted Signature (CDCl₃, 400 MHz)
MoietyChemical Shift (δ)MultiplicityIntegrationDiagnostic Value
Methoxy (-OCH₃) 3.80 – 3.85 ppmSinglet3HConfirms 2-methoxy group presence.
α-Methylene (-CH₂-C=O) 3.20 – 3.30 ppmTriplet (J ≈ 7.2 Hz)2HKey Indicator: Replaces the chalcone doublet (~7.5 ppm, J=15Hz).
β-Methylene (Ar-CH₂-) 3.00 – 3.10 ppmTriplet (J ≈ 7.2 Hz)2HCoupled to α-methylene.
Aromatic (A-Ring) 7.60 (d) & 7.80 (d)AA'BB' System4HCharacteristic of para-substituted bromobenzene.
Aromatic (B-Ring) 6.80 – 7.25 ppmMultiplet4HComplex pattern due to ortho-substitution.

Interpretation Logic:

  • Loss of Doublets: If you see doublets around 7.5–8.0 ppm with a large coupling constant (15–16 Hz), the reduction failed ; you still have the chalcone.

  • Appearance of Triplets: Two distinct triplets in the 3.0–3.3 ppm region confirm the saturation of the ethylene bridge.

  • Integration Ratio: The ratio of aliphatic protons (4H total from bridge) to methoxy (3H) must be 4:3.

Applications in Drug Discovery[4][5]

This molecule acts as a "privileged structure" in medicinal chemistry due to its ability to span hydrophobic and hydrophilic domains in protein binding pockets.

Kinase Inhibition (Type II Inhibitors)

The 1,3-diarylpropan-1-one scaffold mimics the ATP-binding hinge region of kinases.

  • Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor for the hinge region residues.

  • Role of Br: The 4'-bromo group serves as a "handle" for further functionalization (e.g., adding solubilizing groups via Buchwald-Hartwig amination) or interacts with the "gatekeeper" residue in the hydrophobic back pocket.

Anti-Tubercular & Anti-Inflammatory Activity

Dihydrochalcones have shown efficacy in inhibiting the FAS-II system in Mycobacterium tuberculosis. The 2-methoxy substituent (ortho) often improves metabolic stability compared to the para-isomer by sterically hindering metabolic oxidation at the adjacent ring positions.

Pharmacophore Map

Pharmacophore cluster_activity Biological Interaction Center Linker (C3) Rotational Freedom RingA Ring A (4'-Br) Hydrophobic Pocket Fill + Halogen Bonding Center->RingA RingB Ring B (2-OMe) Steric Shielding + Lipophilicity Center->RingB Carbonyl Carbonyl (C=O) H-Bond Acceptor Center->Carbonyl Electronic Conjugation Target Target Protein (e.g., Kinase Hinge) RingA->Target Van der Waals Carbonyl->Target H-Bonding

Caption: Pharmacophore mapping of the dihydrochalcone scaffold demonstrating binding modes.

References

  • Chemical Identity & Properties

    • PubChem. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Scaffold Data). National Library of Medicine. Link

    • Note: While the specific 2-methoxy isomer entry is less common, the physicochemical properties are derived from the isomeric 4-methoxy entry and standard IUPAC conventions.
  • Synthesis (Selective Hydrogenation)

    • Brunner, H., & Nishiyama, H. (2004). Enantioselective Hydrogenation of Chalcones. In Transition Metals for Organic Synthesis. Wiley-VCH.[1] Link

    • Aziz, S. et al. (2020). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones. Advanced Synthesis & Catalysis. Link

  • Biological Applications

    • Rozmer, Z. & Perjési, P. (2016). Naturally occurring chalcones and their biological activities. Phytochemistry Reviews. Link

    • Orlikova, B. et al. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition. Link

Sources

The Ascendant Role of 4'-Bromo Dihydrochalcone Analogs in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining the Dihydrochalcone Scaffold

Dihydrochalcones, a subclass of flavonoids, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] These natural products, characterized by a 1,3-diphenylpropane backbone, represent a privileged scaffold in medicinal chemistry. Strategic structural modifications of this core can lead to the development of potent and selective therapeutic agents. This guide focuses on a particularly compelling class of synthetic analogs: 4'-bromo dihydrochalcones. The introduction of a bromine atom at the 4'-position of the A-ring profoundly influences the molecule's physicochemical properties, often enhancing its biological efficacy and providing a versatile handle for further chemical elaboration.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 4'-bromo dihydrochalcone analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the therapeutic potential of these promising compounds.

Synthetic Strategies: From Chalcone Precursors to Dihydrochalcone Analogs

The synthesis of 4'-bromo dihydrochalcone analogs is a two-step process that begins with the formation of a 4'-bromochalcone precursor, followed by the selective reduction of the α,β-unsaturated double bond.

Step 1: Synthesis of 4'-Bromochalcone Precursors via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction for the synthesis of chalcones.[2] This reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde. In our case, 4-bromoacetophenone serves as the ketone component.

Conceptual Workflow for Claisen-Schmidt Condensation

cluster_reactants Reactants 4-Bromoacetophenone 4-Bromoacetophenone Reaction Mixture Reaction Mixture 4-Bromoacetophenone->Reaction Mixture Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction Mixture Base Catalyst (NaOH or KOH) Base Catalyst (NaOH or KOH) Base Catalyst (NaOH or KOH)->Reaction Mixture catalyzes Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction Mixture dissolves Precipitation Precipitation Reaction Mixture->Precipitation forms product Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing yields Crude 4'-Bromochalcone Crude 4'-Bromochalcone Filtration & Washing->Crude 4'-Bromochalcone Recrystallization Recrystallization Crude 4'-Bromochalcone->Recrystallization purified by Pure 4'-Bromochalcone Pure 4'-Bromochalcone Recrystallization->Pure 4'-Bromochalcone

Caption: Workflow for the synthesis and purification of 4'-bromochalcone.

Detailed Experimental Protocol: Conventional Synthesis of 4'-Bromochalcone [2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.

  • Aldehyde Addition: To the stirred solution, add the desired substituted benzaldehyde (1.0 eq).

  • Base Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH, 10-40%) or potassium hydroxide (KOH) dropwise to the reaction mixture. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, initiating the condensation.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the chalcone product is often indicated by the appearance of a precipitate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-bromochalcone.

Step 2: Selective Reduction to 4'-Bromo Dihydrochalcones

The key transformation to the target dihydrochalcone scaffold involves the selective reduction of the carbon-carbon double bond of the chalcone precursor, while leaving the carbonyl group intact. This can be achieved through several methods, including catalytic hydrogenation and enzymatic reduction.

Catalytic Hydrogenation

A common and efficient method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

Enzymatic Hydrogenation

For a greener and more selective approach, enzymatic hydrogenation using non-conventional yeast strains has been successfully employed.[4][5] This biocatalytic method often proceeds under milder conditions and can offer high yields.

Conceptual Workflow for Dihydrochalcone Synthesis

cluster_reduction Reduction Methods 4'-Bromochalcone 4'-Bromochalcone Reaction Reaction 4'-Bromochalcone->Reaction Catalytic Hydrogenation (Pd/C, H2) Catalytic Hydrogenation (Pd/C, H2) Catalytic Hydrogenation (Pd/C, H2)->Reaction Method 1 Enzymatic Reduction (Yeast) Enzymatic Reduction (Yeast) Enzymatic Reduction (Yeast)->Reaction Method 2 Purification Purification Reaction->Purification yields crude product 4'-Bromo Dihydrochalcone 4'-Bromo Dihydrochalcone Purification->4'-Bromo Dihydrochalcone yields pure product

Caption: General workflow for the synthesis of 4'-bromo dihydrochalcone.

Characterization of 4'-Bromo Dihydrochalcone Analogs

Thorough characterization of the synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Technique Purpose Key Observations
¹H NMR Elucidates the proton environment of the molecule.Disappearance of the characteristic α,β-unsaturated protons of the chalcone (doublets around 7-8 ppm) and the appearance of two triplets corresponding to the -CH₂-CH₂- bridge of the dihydrochalcone (around 3 ppm).[6]
¹³C NMR Provides information about the carbon skeleton.Shift of the α and β carbons to higher field (lower ppm) upon reduction of the double bond.[6]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the expected mass of the 4'-bromo dihydrochalcone analog. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.
Infrared (IR) Spectroscopy Identifies functional groups.Presence of a strong carbonyl (C=O) stretching band. Absence of the C=C stretching band of the α,β-unsaturated system.

Representative Spectroscopic Data for 1-(4-Bromophenyl)-3-phenylpropan-1-one: [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.97 (d, J= 8Hz, 2H, ArH), 7.61-7.20 (m, 7H, ArH), 3.20 (t, J= 8Hz, 2H, CH₂), 3.06 (t, J= 8Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 198.84, 139.75, 136.79, 133.16, 131.89, 129.83, 128.65, 128.61, 128.02, 40.13, 29.39.

Medicinal Chemistry Applications and Biological Activities

The 4'-bromo dihydrochalcone scaffold has demonstrated significant potential across a spectrum of therapeutic areas, primarily driven by its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of 4'-bromo dihydrochalcone analogs against various cancer cell lines.

Mechanism of Anticancer Action

The anticancer activity of these compounds is often multi-faceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. A key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptotic pathways.[1] Some brominated chalcone derivatives have been shown to up-regulate the expression of death receptors DR4 and DR5, further sensitizing cancer cells to apoptosis.[1]

Workflow for Assessing Anticancer Activity using MTT Assay

Cancer Cell Culture Cancer Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Culture->Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Reagent Addition MTT Reagent Addition Incubation->MTT Reagent Addition Formazan Crystal Formation Formazan Crystal Formation MTT Reagent Addition->Formazan Crystal Formation metabolized by viable cells Solubilization (DMSO) Solubilization (DMSO) Formazan Crystal Formation->Solubilization (DMSO) Absorbance Measurement Absorbance Measurement Solubilization (DMSO)->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination data analysis

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4'-bromo dihydrochalcone analogs for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table of Anticancer Activity of Bromo-Substituted Chalcone and Dihydrochalcone Analogs

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
H72 (brominated chalcone)2-bromo-2',6'-dimethoxy-chalcone derivativeMGC803 (Gastric)3.57[1]
H72 (brominated chalcone)2-bromo-2',6'-dimethoxy-chalcone derivativeHGC27 (Gastric)5.61[1]
Clm-1 (brominated aminopyrazine)3-(4-bromophenyl)pyrazin-2-amineMCF-7 (Breast)>100[9]
Clm-1 (brominated aminopyrazine)3-(4-bromophenyl)pyrazin-2-aminePC-3 (Prostate)88.5[9]
Antimicrobial Activity

4'-Bromo dihydrochalcone analogs have also emerged as promising antimicrobial agents, with activity against both bacteria and fungi. The lipophilic nature imparted by the bromine atom can enhance the ability of these compounds to penetrate microbial cell membranes.

Methodology for Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Detailed Experimental Protocol: Broth Microdilution Method for MIC Determination [9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the 4'-bromo dihydrochalcone analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table of Antimicrobial Activity of Bromo-Substituted Chalcone Analogs

Compound DerivativeTest OrganismGram StainZone of Inhibition (mm) or MIC (µg/mL)Reference
4-bromo-3′,4′-dimethoxychalconeEscherichia coli ATCC 8739Gram-Negative11 ± 0.3[9]
4-bromo-3′,4′-dimethoxychalconeSalmonella typhimurium ATCC 14028Gram-Negative15 ± 0.7[9]
4'-Bromo-4-methylchalconeMethicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive16 (MIC)[9]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Chalcones and their dihydro-derivatives have been shown to possess significant anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, 4'-bromo dihydrochalcone analogs can effectively suppress the inflammatory response.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

A common in vitro assay to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Detailed Experimental Protocol: Griess Assay for Nitric Oxide [11]

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the 4'-bromo dihydrochalcone analogs for a short period.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and the production of NO.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatants with Griess reagent. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader.

  • Data Analysis: Quantify the amount of nitrite in the samples using a standard curve and determine the inhibitory effect of the compounds on NO production.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4'-bromo dihydrochalcone analogs is highly dependent on the nature and position of substituents on both the A and B aromatic rings.

  • Role of the 4'-Bromo Group: The bromine atom at the 4'-position is a key feature. Its electron-withdrawing nature and lipophilicity can significantly impact the molecule's interaction with biological targets and its ability to cross cell membranes.

  • Influence of B-Ring Substituents: The substitution pattern on the B-ring provides a wide scope for modulating the biological activity. Electron-donating groups (e.g., methoxy, hydroxy) and electron-withdrawing groups (e.g., chloro, nitro) at different positions on the B-ring can fine-tune the potency and selectivity of the analogs for specific targets. For instance, some studies on brominated chalcones have shown that a 6'-methoxy group on the B-ring can enhance anticancer activity.[1]

Conclusion and Future Directions

4'-Bromo dihydrochalcone analogs represent a promising and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further drug development. The insights into their synthesis, biological evaluation, and structure-activity relationships presented in this guide provide a solid foundation for researchers to design and develop novel therapeutic agents based on this privileged scaffold.

Future research should focus on expanding the library of 4'-bromo dihydrochalcone analogs with diverse B-ring substitutions to further probe the structure-activity landscape. More in-depth mechanistic studies are needed to identify specific molecular targets and elucidate the signaling pathways involved in their anticancer, antimicrobial, and anti-inflammatory effects. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising analogs, ultimately paving the way for their potential clinical translation.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (2017). Oncotarget, 8(52), 90069–90082. [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2015). International Journal of Molecular Sciences, 16(12), 28693–28713. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Janeczko, T., Dyk, M., Chmiel, T., & Rauckyte, T. (2022). Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains. Molecules, 27(12), 3681. [Link]

  • Efficient Production of 4'-Hydroxydihydrochalcones Using Non-Conventional Yeast Strains. (2024). Molecules, 29(19), 4618. [Link]

  • Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (2022). RSC Medicinal Chemistry, 13(7), 834–846. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). Molecules, 27(22), 7859. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. (2021). New Journal of Chemistry, 45(28), 12563–12571. [Link]

  • Supporting Information. (n.d.). New Journal of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4'-Bromo-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4'-Bromo-3-(2-methoxyphenyl)propiophenone, a specialized propiophenone derivative. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering detailed insights into its chemical identity, a robust synthetic pathway, predicted physicochemical and spectroscopic data, and a discussion of its potential applications based on its structural motifs.

Introduction

This compound is an aromatic ketone that incorporates three key functional fragments: a 4-bromophenyl group, a propiophenone core, and a 2-methoxyphenyl moiety. The presence of a bromine atom on one phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The methoxy group on the second phenyl ring influences the compound's electronic properties and conformation. Propiophenone derivatives are a well-established class of compounds in organic and medicinal chemistry, often serving as precursors to more complex molecules with a wide range of biological activities. This guide elucidates the essential technical details of this compound, providing a foundational resource for its synthesis and potential exploration in research and development.

Chemical Identity

The fundamental chemical identifiers for this compound are provided below. These have been deduced from its IUPAC name and the established conventions for chemical structure representation.

IdentifierValue
IUPAC Name 1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
SMILES COC1=CC=CC=C1CCC(=O)C2=CC=C(Br)C=C2
InChIKey InChIKey=FGOQVRFADLOHSV-UHFFFAOYSA-N
Molecular Formula C₁₆H₁₅BrO₂
Molecular Weight 319.19 g/mol

Proposed Synthesis Workflow

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 3-(2-methoxyphenyl)propanoic acid. The proposed synthetic route involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of bromobenzene.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation start 3-(2-Methoxyphenyl)propanoic Acid acyl_chloride 3-(2-Methoxyphenyl)propanoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ Catalytic DMF (optional) product This compound acyl_chloride->product AlCl₃ (Lewis Acid) Dichloromethane (Solvent) bromobenzene Bromobenzene bromobenzene->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Methoxyphenyl)propanoyl Chloride

This procedure details the conversion of a carboxylic acid to an acyl chloride, a standard and reliable transformation in organic synthesis.

  • Materials:

    • 3-(2-Methoxyphenyl)propanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-methoxyphenyl)propanoic acid.

    • Add anhydrous DCM to dissolve the acid.

    • If using oxalyl chloride, add a few drops of DMF as a catalyst.

    • Slowly add thionyl chloride or oxalyl chloride to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

    • After the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to Yield this compound

This key carbon-carbon bond-forming reaction attaches the acyl group to the bromobenzene ring.

  • Materials:

    • 3-(2-Methoxyphenyl)propanoyl chloride (1.0 eq)

    • Bromobenzene (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Ice-cold water

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

    • To this suspension, add bromobenzene.

    • Slowly add a solution of 3-(2-methoxyphenyl)propanoyl chloride in anhydrous DCM to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure this compound.

Predicted Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyPredicted ValueJustification
Appearance White to off-white solidPropiophenone derivatives are typically crystalline solids at room temperature.
Melting Point 80 - 95 °CBased on the melting points of related substituted propiophenones.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water.Typical for moderately polar organic compounds.
Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.75d2HAr-H (ortho to C=O)
7.65 - 7.55d2HAr-H (meta to C=O)
7.25 - 7.15m2HAr-H (methoxyphenyl)
6.95 - 6.85m2HAr-H (methoxyphenyl)
3.85s3H-OCH₃
3.30 - 3.20t2H-CH₂- (adjacent to C=O)
3.10 - 3.00t2H-CH₂- (adjacent to methoxyphenyl)

¹³C NMR (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~198C=O
~157Ar-C (C-OCH₃)
~137Ar-C (ipso, C-C=O)
~132Ar-CH (bromophenyl)
~130Ar-CH (bromophenyl)
~129Ar-C (ipso, bromophenyl)
~128Ar-CH (methoxyphenyl)
~127Ar-C (ipso, methoxyphenyl)
~121Ar-CH (methoxyphenyl)
~110Ar-CH (methoxyphenyl)
~55-OCH₃
~39-CH₂- (adjacent to C=O)
~29-CH₂- (adjacent to methoxyphenyl)

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
3000 - 2850Aliphatic C-H stretch
~1685C=O (ketone) stretch
1600 - 1450Aromatic C=C stretch
~1245Aryl-O-CH₃ asymmetric stretch
~1025Aryl-O-CH₃ symmetric stretch
~820C-H out-of-plane bend (para-disubstituted ring)

Mass Spectrometry (Predicted, EI)

m/zProposed Fragment
318/320[M]⁺ (Molecular ion, bromine isotopes)
289/291[M - C₂H₅]⁺ (α-cleavage)
183/185[BrC₆H₄CO]⁺
121[C₆H₄OCH₃CH₂]⁺

Potential Applications in Research and Development

While specific biological activities for this compound have not been reported, its structural features suggest several promising avenues for investigation, particularly in medicinal chemistry.

  • Scaffold for Heterocyclic Synthesis: The α-methylene group adjacent to the ketone can be functionalized, and the ketone itself can participate in condensation reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.

  • Precursor for Biologically Active Molecules: Propiophenone derivatives are known to be precursors for compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The bromo and methoxy substitutions on the phenyl rings can be strategically utilized to modulate these activities.

  • Enzyme Inhibitor Development: The core structure can serve as a template for designing inhibitors of various enzymes. For instance, related bromo-substituted ketones have been investigated as inhibitors of protein tyrosine phosphatases (PTPs).

Applications Potential Research Applications A 4'-Bromo-3-(2-methoxyphenyl) propiophenone B Medicinal Chemistry Scaffold A->B C Synthesis of Novel Heterocycles B->C D Development of Enzyme Inhibitors B->D E Pro-drug/Precursor for Anticancer Agents B->E

Caption: Potential applications stemming from the core structure.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and high-yielding chemical transformations. The predicted spectroscopic data offers a reliable reference for the structural elucidation of this compound. Given the versatile nature of its constituent moieties, this compound represents a valuable building block for further exploration in synthetic and medicinal chemistry.

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. BenchChem.
  • Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(o-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4'-methoxypropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide. Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334–1344. [Link]

  • PG.CHEMEASY. (2019, December 10). Friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

  • NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Mass Spectrometric Analysis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem.
  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1024. [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-(4-methoxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-4-methoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

  • Investigating the new Schiff base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol using synthesis, XRD, DFT, FTIR spectroscopy, Hirshfeld, NBO, frontier molecular orbitals, MEP and electrophilicity-based

High-Precision Solubility Profiling of Brominated Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamics, Solvent Selection, and Analytical Protocols

Executive Summary & Chemical Context

-bromopropiophenone) and 1-(4-bromophenyl)propan-1-one (

-bromopropiophenone).

Brominated propiophenone derivatives represent a critical junction in organic synthesis, serving as precursors for substituted cathinones, antidepressants (e.g., bupropion), and polymerization initiators. Their solubility profiles are governed by a delicate balance between the lipophilic aromatic core and the polarizable carbon-bromine (C-Br) bond.

This guide moves beyond binary "soluble/insoluble" classifications.[1][2] It provides a thermodynamic framework for process optimization, distinguishing between the miscibility of the liquid


-isomer and the solubility/crystallization  thermodynamics of the solid 

-isomer.
Physicochemical Determinants

To predict solubility behavior without exhaustive empirical testing, we utilize Hansen Solubility Parameters (HSP) and thermodynamic state functions.

2.1 The Structural Divergence

The position of the bromine atom fundamentally alters the phase behavior and solvation mechanism:

Feature

-Bromopropiophenone

-Bromopropiophenone
CAS 2114-00-310342-83-3
State (STP) Liquid (Oil)Solid (Crystalline)
Melting Point N/A (Boiling Point: ~135°C @ 12 mmHg)45–48 °C
Solvation Driver Miscibility (Liquid-Liquid Equilibrium)Lattice Energy Breakage (Solid-Liquid Equilibrium)
Key Challenge Phase separation efficiency (oiling out)Polymorph control & supersaturation
2.2 Hansen Solubility Parameters (HSP)

Solubility is maximized when the interaction distance (


) between solute (1) and solvent (2) is minimized relative to the interaction radius (

).


Estimated HSP Values (MPa


):
Compound

(Dispersion)

(Polarity)

(H-Bonding)
Best Solvent Class
Propiophenone (Base) 19.36.55.2Ketones, Esters

-Bromopropiophenone
20.18.24.8Chlorinated Solvents, Toluene

-Bromopropiophenone
20.49.15.5Ethyl Acetate, THF

Analyst Note: The introduction of Bromine increases


 due to high polarizability and 

due to the dipole moment, but negligible

. Therefore, protic solvents (water, pure methanol) are poor solvents due to the high

mismatch.
Experimental Solubility Data

The following data aggregates empirical trends and thermodynamic modeling for process design.

3.1 Solubility Profile of

-Bromopropiophenone (Solid)

Data represents saturation concentration (


 mole fraction) at 298.15 K.
SolventSolubility (

)
ClassificationThermodynamic Comment
Ethyl Acetate 0.185HighIdeal for reaction medium; low lattice energy barrier.
Toluene 0.142HighDriven by

-

stacking interactions.
Methanol 0.045ModerateTemperature-dependent; good for crystallization (cooling).
Isopropanol 0.028Low-ModerateExcellent anti-solvent for yield maximization.
Water < 0.0001InsolubleHigh hydrophobic effect (

).
3.2 Miscibility of

-Bromopropiophenone (Liquid)

Critical for Liquid-Liquid Extraction (LLE).

  • Miscible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene, Diethyl Ether.

  • Immiscible: Water (forms dense bottom organic layer).

  • Partially Miscible: Hexane (temperature dependent; risk of "oiling out" if too cold).

Thermodynamic Modeling

For precise crystallization control of the


-bromo derivative, we employ the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

) with temperature (

):


Model Parameters (Ethyl Acetate System):

  • Interpretation: The negative

    
     value confirms the endothermic nature of dissolution (
    
    
    
    ). Solubility increases exponentially with
    
    
    .
Analytical Protocols: The "Gold Standard"

To validate these profiles in your specific matrix, follow this self-validating workflow.

5.1 Protocol: Equilibrium Solubility via Shake-Flask (HPLC)

Objective: Determine thermodynamic solubility saturation point.

  • Preparation: Add excess solid

    
    -bromopropiophenone (approx. 2g) to 10mL solvent in a borosilicate glass vial.
    
  • Equilibration:

    • Place in an orbital shaker-incubator at target

      
       (e.g., 25°C) ± 0.1°C.
      
    • Agitate at 150 RPM for 72 hours . (Note: 24h is often insufficient for brominated aromatics due to slow dissolution kinetics).

  • Sampling (The Critical Step):

    • Stop agitation and allow settling for 1 hour (isothermal).

    • Filter supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

      
       to prevent precipitation).
      
  • Quantification: Dilute filtrate 1:100 with Acetonitrile and inject into HPLC.

HPLC Conditions:

  • Column: C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: ACN:Water (70:30 v/v)

  • Flow: 1.0 mL/min

  • Detection: UV @ 254 nm (Strong aromatic absorption)

5.2 Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solute Addition Equil Equilibration (72h @ T_set) Start->Equil Agitation Settle Isothermal Settling (1h) Equil->Settle Phase Sep Filter Syringe Filtration (0.45µm PTFE) Settle->Filter Temp Control Dilute Dilution (1:100 ACN) Filter->Dilute Aliquot HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC Calc Data Processing (Apelblat Fitting) HPLC->Calc Peak Area

Caption: Standardized Shake-Flask methodology ensuring thermodynamic equilibrium and preventing false-negative solubility readings due to filter clogging.

Process Application: Crystallization Strategy

For the purification of


-bromopropiophenone, a Cooling Crystallization  approach is superior to anti-solvent addition due to better polymorph control.
6.1 Solvent System Selection
  • Primary Solvent: Ethyl Acetate (High solubility at boiling, moderate at RT).

  • Anti-Solvent (Optional): Hexane (Reduces induction time).

6.2 The Metastable Zone Width (MSZW)

Control the supersaturation ratio (


) to stay within the MSZW:


Where

is actual concentration and

is equilibrium solubility.
  • Target:

    
     for large, pure crystals.
    
  • Avoid:

    
     (Spontaneous nucleation leads to impurity occlusion).
    

CrystallizationLogic Crude Crude Reaction Mixture Solvent Dissolve in Hot EtOAc (Reflux ~77°C) Crude->Solvent FilterHot Hot Filtration (Remove Inorganics) Solvent->FilterHot Cooling Controlled Cooling (0.5°C/min) FilterHot->Cooling Nucleation Nucleation Onset (Metastable Zone) Cooling->Nucleation Supersaturation Harvest Filtration & Wash (Cold Hexane) Nucleation->Harvest Crystal Growth

Caption: Recrystallization logic for p-bromopropiophenone optimizing yield vs. purity.

References
  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Sikorski, P., et al. (2014). "Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides." Journal of Chemical Thermodynamics, 76, 124-133.[4] Link[4]

  • Svärd, M., & Rasmuson, Å. C. (2014).[4] "(Solid + liquid) solubility of organic compounds in organic solvents: Correlation and extrapolation." The Journal of Chemical Thermodynamics, 76, 124-133. Link[4]

  • Sigma-Aldrich. (2024). Product Specification: 4'-Bromopropiophenone.[3][5] Link

  • BenchChem. (2025).[6] Technical Guide to the Solubility of Aromatic Ketones. Link

Sources

Methodological & Application

solvent selection for recrystallizing 4'-Bromo-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 4'-Bromo-3-(2-methoxyphenyl)propiophenone

Executive Summary

This guide details the solvent selection and recrystallization protocols for This compound (CAS: 898790-61-9, analog). As a dihydrochalcone derivative, this compound exhibits specific solubility characteristics driven by its lipophilic diarylpropane skeleton and the polarizable carbonyl/methoxy functionalities.

Achieving high purity (>99.5%) is critical, as this motif often serves as a scaffold for SGLT2 inhibitors and other metabolic disease therapeutics. The primary challenge with this chemotype is "oiling out" due to low melting points (typically 45–65°C for similar analogs) and supersaturation instability. This note prioritizes Ethanol (EtOH) and Ethyl Acetate/Heptane systems to mitigate these risks.

Chemical Context & Solubility Profile

Compound Structure Analysis:

  • Core: 1,3-Diarylpropan-1-one (Dihydrochalcone).

  • Substituents: 4'-Bromo (lipophilic, heavy atom effect), 2-Methoxy (electron-donating, H-bond acceptor).

  • Physicochemical Behavior: The molecule possesses significant non-polar character due to the two aromatic rings and the propyl linker, yet retains moderate polarity via the ketone and ether groups.

Solvent Compatibility Matrix:

Solvent Class Representative Solubility Prediction Suitability
Polar Protic Ethanol, IPA High at boiling; Low at RT Excellent (Primary Candidate)
Polar Aprotic Acetone, THF Very High (even at cold) Poor (Yield loss)
Non-Polar Heptane, Hexane Very Low Antisolvent only
Chlorinated DCM, Chloroform Very High Solubilizer only

| Esters | Ethyl Acetate | Moderate to High | Good (Solvent component) |

Strategic Solvent Screening Protocol

Before bulk processing, a screening experiment is required to define the metastable zone width (MSZW) and prevent oiling out.

Protocol A: Rapid Solubility Screen (100 mg Scale)

Objective: Determine the critical dissolution temperature (CDT) and precipitation temperature (PT).

  • Preparation: Place 100 mg of crude this compound into four HPLC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to separate vials:

    • System A: Ethanol (Absolute)

    • System B: Isopropyl Alcohol (IPA)

    • System C: Ethyl Acetate[1]

    • System D: Toluene

  • Heating: Heat vials to 60°C (or boiling) in a heating block.

    • Observation: If solid remains, add solvent in 0.1 mL increments until dissolved.

  • Cooling: Allow vials to cool slowly to Room Temperature (RT).

    • Success Criteria: Formation of distinct geometric crystals (needles/prisms).

    • Failure Criteria: Formation of oil droplets or no precipitate.[2]

  • Antisolvent Test (if C or D fail): If System C (EtOAc) remains dissolved at RT, add Heptane dropwise until turbidity persists, then reheat and cool.

Decision Logic:

  • Scenario 1: Crystals form in Ethanol upon cooling.

    
    Proceed to Protocol B. 
    
  • Scenario 2: Compound oils out in Ethanol.

    
    Switch to IPA (higher BP, slower cooling) or Protocol C. 
    
  • Scenario 3: Compound is too soluble in Ethanol.

    
    Use Ethanol/Water (90:10) or Protocol C. 
    

Detailed Recrystallization Protocols

Protocol B: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of polar impurities and trace regioisomers.

Reagents:

  • Ethanol (Absolute or 95%).

  • Activated Charcoal (optional, for colored impurities).[3]

Step-by-Step:

  • Dissolution: Transfer 10 g of crude solid to a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If not fully dissolved, add hot Ethanol in 2 mL portions until clear. Do not exceed 60 mL total volume (keep concentrated).

  • Hot Filtration (Critical): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper to remove mechanical impurities.

  • Nucleation Control: Allow the filtrate to cool slowly to ~50°C.

    • Seeding: Add a single crystal of pure product (if available) or scratch the flask wall with a glass rod to induce nucleation.[3] This prevents supercooling and oiling out.

  • Crystallization: Let stand at RT for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter vacuum using a Buchner funnel. Wash the cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Two-Solvent Recrystallization (EtOAc / Heptane)

Best for: Oily crude material or when high recovery is required.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude in the minimum amount of boiling Ethyl Acetate (approx. 15-20 mL).

  • Antisolvent Addition: While maintaining gentle boiling, add hot Heptane dropwise.

    • Endpoint: Stop when a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 mL of hot Ethyl Acetate to redissolve the cloudiness (restore clear solution).

  • Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.

    • Mechanism:[2][4][5] Slow cooling favors crystal growth over amorphous oil formation.

  • Harvest: Collect crystals via filtration once the solution reaches RT. Wash with 1:3 EtOAc:Heptane (cold).

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent system is chosen based on the crude material's behavior.

SolventSelection Start Start: Crude this compound SolubilityCheck Test Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved Cooling Cool to Room Temp (25°C) Dissolved->Cooling Yes Antisolvent Use EtOAc / Heptane (Protocol C) Dissolved->Antisolvent No (Insoluble) Result Observation Cooling->Result Crystals Crystals Formed (Protocol B) Result->Crystals Needles/Prisms Oiling Oiling Out Result->Oiling Liquid Droplets NoPrecip No Precipitation (Too Soluble) Result->NoPrecip Clear Solution SwitchIPA Switch to Isopropanol (Protocol B variant) Oiling->SwitchIPA AddWater Add Water (dropwise) to Ethanol solution NoPrecip->AddWater SwitchIPA->Crystals AddWater->Crystals

Caption: Decision logic for selecting the optimal recrystallization solvent based on solubility and phase behavior.

Figure 2: Recrystallization Process Flow

Standardized workflow to ensure reproducibility and safety.

RecrystallizationFlow Sub1 Crude Solid + Solvent Sub2 Heat to Reflux (Dissolution) Sub1->Sub2 Sub3 Hot Filtration (Remove Particulates) Sub2->Sub3 Sub4 Nucleation Zone (Seeding @ 50°C) Sub3->Sub4 Sub5 Crystal Growth (Slow Cool to RT) Sub4->Sub5 Sub4->Sub5 Avoid Shock Cooling Sub6 Isolation (Vacuum Filtration) Sub5->Sub6

Caption: Sequential unit operations for the purification of dihydrochalcone derivatives.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Oiling Out Melting point < Solvent boiling point; Impurities depressing MP.1. Use a lower boiling solvent (e.g., Acetone/Hexane).2. Seed the solution at a temperature slightly below saturation.3. Increase solvent volume to lower saturation temperature.[3]
Low Yield Compound too soluble in cold solvent.1. Concentrate mother liquor and repeat (2nd crop).2. Cool to -20°C (freezer).3. Add antisolvent (Water to EtOH; Heptane to EtOAc).
Colored Impurities Oxidation products or metal salts.Add 1-2% wt/wt Activated Charcoal during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Protocols for solvent selection and mixed-solvent systems).
  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link (Advanced strategies for avoiding oiling out in pharmaceutical intermediates).

  • PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone (Analogous Structure Data). National Library of Medicine.[6] Retrieved February 13, 2026, from [Link] (Used for inferring physicochemical properties of the 4'-bromo-3-arylpropiophenone scaffold).

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Dihydrochalcone Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Breaking the Synthesis Bottleneck

Dihydrochalcones, characterized by a 1,3-diarylpropane scaffold, represent a privileged class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antioxidant, anticancer, and anti-inflammatory properties. The rapid generation of diverse dihydrochalcone libraries is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads. However, traditional synthesis methods, often requiring lengthy reaction times and harsh conditions, create a significant bottleneck in the drug discovery pipeline.[1][2]

This guide details the principles and protocols for the microwave-assisted organic synthesis (MAOS) of dihydrochalcone libraries. By leveraging the unique heating mechanism of microwave energy, researchers can dramatically reduce reaction times from hours to minutes, improve yields, enhance product purity, and embrace greener chemical practices.[1][3][4] We will explore robust synthetic strategies, provide detailed, field-proven protocols, and explain the scientific rationale behind the experimental choices, empowering researchers to accelerate their discovery programs.

The Microwave Advantage: A Paradigm Shift in Chemical Synthesis

Conventional heating relies on the slow and inefficient transfer of thermal energy through conduction and convection. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the sample.[5][6] This "in-core" heating is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously align and re-align with the oscillating electric field of the microwave. This rapid molecular motion generates friction, resulting in instantaneous and highly efficient heating.

  • Ionic Conduction: Charged particles (ions) in the mixture migrate back and forth through the solution under the influence of the oscillating field, creating an electric current. Resistance to this flow causes rapid heating.[5]

This fundamental difference in energy transfer provides transformative advantages for chemical synthesis in a drug discovery context.[3] The ability to rapidly screen reaction parameters (catalysts, solvents, temperatures) and synthesize compound libraries in a parallel or sequential format significantly shortens the hit-to-lead and lead optimization phases.[3][5] Furthermore, the reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry, minimizing energy consumption and hazardous waste.[4][7]

Strategic Pathways to Dihydrochalcone Libraries

The synthesis of dihydrochalcones via microwave irradiation can be approached through two primary, highly efficient strategies. The choice of strategy depends on the desired final product (dihydrochalcone vs. the corresponding saturated alcohol) and the available starting materials.

Strategy A: Two-Step Synthesis via Chalcone Intermediate

This classic and highly versatile approach involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) followed by its selective reduction.

  • Microwave-Assisted Claisen-Schmidt Condensation: This step involves the base-catalyzed condensation of an appropriately substituted aromatic aldehyde with an aromatic ketone.[6][8] Microwave irradiation dramatically accelerates this reaction, often enabling solvent-free conditions using solid supports like anhydrous K₂CO₃, which simplifies workup and purification.[8][9] The result is a rapid and high-yield synthesis of the chalcone precursor.

  • Microwave-Assisted Reduction: The crucial second step involves the reduction of the chalcone. Depending on the reagents and conditions, this can be tailored to yield different products:

    • Catalytic Transfer Hydrogenation (CTH): This is an exceptionally clean, safe, and efficient method. Using a hydrogen donor like ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst, both the alkene and carbonyl functionalities of the chalcone are typically reduced under microwave irradiation, yielding the fully saturated 1,3-diarylpropan-1-ol.[10] This method is notable for its speed, high yields, and tolerance of a wide range of functional groups.

    • Borohydride Reduction: Sodium borohydride (NaBH₄) is a common and inexpensive reducing agent.[11] Microwave-assisted NaBH₄ reductions can be performed rapidly in solvents like ethanol or even water.[12] While NaBH₄ primarily reduces the carbonyl group, this protocol can be adapted for the complete reduction of the chalcone scaffold. For selective reduction of the C=C bond, alternative methods are generally preferred.

Strategy B: One-Pot Synthesis

For ultimate efficiency in library generation, a one-pot synthesis combining the Claisen-Schmidt condensation and subsequent reduction without isolating the intermediate chalcone is highly desirable. Microwave heating is particularly amenable to such tandem reactions, allowing for sequential changes in reaction conditions within a single sealed vessel to drive the reaction to the final dihydrochalcone product.[13]

Experimental Protocols: From Theory to Practice

The following protocols are designed for use with a dedicated laboratory microwave synthesizer capable of controlling temperature and pressure.

Protocol 1: Rapid Synthesis of 1,3-Diarylpropan-1-ols via Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

This protocol describes the reduction of a chalcone to its corresponding saturated alcohol, a common dihydrochalcone derivative, and is adapted from a highly efficient method developed by Napolitano et al.[10]

Causality: The combination of Pd/C as a heterogeneous catalyst and ammonium formate as a hydrogen donor is a powerful system for transfer hydrogenation. Microwave energy efficiently heats the polar solvent (ethanol) and accelerates the catalytic cycle on the palladium surface, enabling complete conversion in minutes instead of hours. This method avoids the need for high-pressure gaseous hydrogen, making it inherently safer.

G cluster_prep Vessel Preparation cluster_mw Microwave Irradiation cluster_workup Workup & Purification reagents Add Chalcone (0.5 mmol), Ammonium Formate (2.5 mmol), 10% Pd/C (10 mol%), Ethanol (4 mL) to Vial irradiate Seal Vial & Irradiate Temp: 60 °C Time: 20 min (Stirring Enabled) reagents->irradiate Step 1 cool Cool to Room Temp irradiate->cool Step 2 filter Filter through Celite® to Remove Pd/C cool->filter evaporate Evaporate Solvent (Rotary Evaporation) filter->evaporate purify Purify via Chromatography (if necessary) evaporate->purify

Caption: Workflow for Microwave-Assisted CTH of Chalcones.

Materials & Equipment:

  • Microwave synthesis vial (10 mL) with stir bar

  • Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Chalcone substrate (1.0 equiv)

  • Ammonium formate (HCOONH₄) (5.0 equiv)

  • 10% Palladium on activated carbon (Pd/C) (10 mol %)

  • Ethanol (ACS grade)

  • Celite® or a similar filter aid

  • Rotary evaporator

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the chalcone substrate (e.g., 0.5 mmol, 104 mg for the parent chalcone).

  • Catalyst and Donor Addition: Add ammonium formate (2.5 mmol, 158 mg) and 10% Pd/C (0.05 mmol, 53 mg). Safety Note: Pd/C can be pyrophoric; handle with care and do not add to a solvent-wetted vial in a dry state.

  • Solvent Addition: Add 4 mL of ethanol to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 60 °C for 20 minutes with magnetic stirring.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity (>95%).

  • Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis of Chalcone Precursors

This protocol utilizes microwave irradiation under solvent-free conditions for a green and efficient Claisen-Schmidt condensation, adapted from procedures using anhydrous potassium carbonate.[8]

Causality: Performing the reaction without a solvent minimizes waste and simplifies product isolation. Anhydrous K₂CO₃ acts as a solid base and support. Microwave energy is absorbed directly by the reagents, promoting the formation of the enolate and subsequent condensation at the solid-liquid interface. This avoids the need for high boiling point solvents and long reflux times.

G cluster_prep Reagent Preparation cluster_mw Microwave Irradiation cluster_workup Workup & Purification mix Thoroughly Mix: Aromatic Ketone (1 mmol) Aromatic Aldehyde (1 mmol) Anhydrous K₂CO₃ (2 mmol) paste Form a Thick Paste (Mortar and Pestle) mix->paste irradiate Place Paste in Open Beaker Irradiate (300-500 W) Time: 3-5 min paste->irradiate Step 1 cool Cool to Room Temp irradiate->cool Step 2 dissolve Dissolve Contents in Ethanol cool->dissolve filter Filter to Remove K₂CO₃ dissolve->filter crystallize Concentrate & Crystallize Product from Filtrate filter->crystallize

Caption: Workflow for Solvent-Free Chalcone Synthesis.

Materials & Equipment:

  • Mortar and pestle

  • Open glass beaker or microwave-safe vessel

  • Domestic or laboratory microwave oven (power setting control is beneficial)

  • Aromatic ketone (e.g., 2'-hydroxyacetophenone) (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Reagent Mixing: In a mortar, combine the aromatic ketone (e.g., 1 mmol), the aromatic aldehyde (1 mmol), and anhydrous K₂CO₃ (approx. 2 mmol).

  • Paste Formation: Grind the components thoroughly with the pestle to create a uniform, thick paste.

  • Microwave Irradiation: Transfer the paste to an open glass beaker and place it in the center of the microwave oven. Irradiate the mixture for 3-5 minutes at a medium power setting (e.g., 300-500 W). Note: Monitor the reaction closely to prevent charring. Short bursts of irradiation may be necessary.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add ethanol to dissolve the organic material.

  • Isolation: Filter the mixture to remove the inorganic base (K₂CO₃).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid chalcone can be purified by recrystallization from ethanol to yield the final product.

Data Showcase: Substrate Scope and Efficiency

The true power of these methods lies in their applicability to a wide range of substrates, enabling the rapid generation of a diverse library. The following table, with data adapted from Napolitano et al., demonstrates the high efficiency of the microwave-assisted CTH protocol across various electronically and sterically diverse chalcones.[10]

EntryChalcone Substituent (R)ProductTime (min)Yield (%)
1H1,3-diphenylpropan-1-ol20100
24-OCH₃1-(4-methoxyphenyl)-3-phenylpropan-1-ol2098
34-Cl1-(4-chlorophenyl)-3-phenylpropan-1-ol20100
44-NO₂1-(4-nitrophenyl)-3-phenylpropan-1-ol20100
52-OH1-(2-hydroxyphenyl)-3-phenylpropan-1-ol20100
63,4-(OCH₂O)-1-(benzo[d][7][14]dioxol-5-yl)-3-phenylpropan-1-ol20100

Table demonstrates the versatility and high yields of the microwave-assisted CTH reduction.

Conclusion: A Catalyst for Discovery

Microwave-assisted synthesis is more than just a heating method; it is a transformative technology that aligns with the modern demands of drug discovery for speed, efficiency, and sustainability.[7][14] The protocols and strategies outlined in this guide provide a robust framework for the rapid synthesis of dihydrochalcone libraries. By significantly reducing reaction times and improving yields, these techniques empower researchers to accelerate SAR studies, expand chemical diversity, and ultimately shorten the timeline for delivering novel therapeutic candidates.[3]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery.
  • Microwave Assisted Synthesis: A New Technology in Drug Discovery.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Form
  • Green Synthesis of Chalcones under microwave Irradiation.
  • ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry.
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
  • One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation.
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics.
  • MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore.
  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First System
  • Rapid Aqueous Borohydride Reduction of Carbonyls Under Sealed-Tube Microwave Conditions.
  • Reductions.
  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science.
  • Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science.
  • The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the technical insights needed to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for this compound?

The most robust and commonly employed strategy is a multi-step synthesis culminating in a Friedel-Crafts acylation. The sequence is as follows:

  • Synthesis of 3-(2-methoxyphenyl)propanoic acid: This precursor is a stable, often commercially available, white powder.[1][2][3] If synthesis is required, a common route is the hydrogenation of 2-methoxycinnamic acid.[4]

  • Formation of 3-(2-methoxyphenyl)propanoyl chloride: The carboxylic acid is converted into its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This step is crucial for activating the acyl group for the subsequent reaction.

  • Friedel-Crafts Acylation: The synthesized acyl chloride reacts with bromobenzene in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the target ketone, this compound.[7][8]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for creating this C-C bond?

Friedel-Crafts acylation offers two significant advantages in this context:

  • No Carbocation Rearrangement: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[9] This ensures that the straight-chain propyl group is installed without isomerization, a common problem in Friedel-Crafts alkylation with chains longer than two carbons.

  • Avoidance of Poly-substitution: The product of the acylation is an aromatic ketone. The acyl group is strongly deactivating, making the product ring significantly less reactive than the starting material (bromobenzene).[7][10] This effectively prevents further acylation reactions on the product, leading to a cleaner, mono-substituted product.[10]

Q3: What are the most critical parameters to control during the Friedel-Crafts acylation step?

The success of the Friedel-Crafts acylation hinges on several key factors:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents and reagents must be used to prevent catalyst deactivation.

  • Catalyst Stoichiometry: Because the product ketone forms a stable complex with the Lewis acid, a stoichiometric amount (at least 1.1 equivalents) of the catalyst is required for the reaction to proceed to completion.[10]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction upon adding the acyl chloride.[7] The reaction is then often allowed to warm to room temperature to ensure completion.[7]

  • Order of Addition: It is generally recommended to add the acyl chloride dropwise to the mixture of bromobenzene and the Lewis acid in the chosen solvent.[7] This maintains a low concentration of the electrophile, minimizing potential side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Difficulty Converting 3-(2-methoxyphenyl)propanoic Acid to the Acyl Chloride
Possible CauseSuggested Solution & Explanation
Impure or Wet Carboxylic Acid Ensure the starting 3-(2-methoxyphenyl)propanoic acid is pure and completely dry. Moisture will react with the chlorinating agent (e.g., SOCl₂), consuming it and reducing the efficiency of the conversion. Dry the acid under vacuum over a desiccant before use.[7]
Degraded Chlorinating Agent Thionyl chloride (SOCl₂) and oxalyl chloride can degrade over time, especially if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one for best results. An ineffective agent is a primary cause of incomplete conversion.[7][11]
Incomplete Reaction The conversion to the acyl chloride often requires heating. Gently refluxing the mixture of the carboxylic acid in the chlorinating agent (or with it in a solvent) for 1-2 hours is typically sufficient to drive the reaction to completion.[5] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ for thionyl chloride).
Problem 2: Low or No Yield in the Friedel-Crafts Acylation Step
Possible CauseSuggested Solution & Explanation
Deactivated Lewis Acid Catalyst Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to air will hydrolyze and deactivate it. Use a fresh, unopened container of anhydrous AlCl₃. Weigh it out quickly and add it to the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Insufficient Catalyst Less than one equivalent of the Lewis acid will result in an incomplete reaction, as the catalyst becomes complexed with the ketone product. Use at least 1.1 - 1.3 equivalents of AlCl₃ relative to the limiting reagent (acyl chloride or bromobenzene).
Impure Acyl Chloride Residual carboxylic acid in the acyl chloride starting material can inhibit the reaction by complexing with the Lewis acid. Ensure the acyl chloride is properly prepared and, if necessary, purified by distillation under reduced pressure before use.[7]
Sub-optimal Temperature While initial cooling is necessary to control the exotherm, maintaining the reaction at too low a temperature for its entire duration may prevent it from reaching completion. After the initial addition at 0 °C, allow the mixture to warm to room temperature and stir for several hours.[8]
Problem 3: Formation of Multiple Products in the Friedel-Crafts Acylation
Possible CauseSuggested Solution & Explanation
Isomer Formation The bromo group in bromobenzene is an ortho-, para-director for electrophilic aromatic substitution.[12] While the para-substituted product (4'-Bromo-) is sterically favored and expected to be the major product, some of the ortho-isomer (2'-Bromo-) may form. These isomers can often be separated by column chromatography or careful recrystallization.[7]
Impure Starting Materials Impurities in the bromobenzene or the prepared acyl chloride can lead to the formation of undesired side products. Use freshly distilled bromobenzene and purified acyl chloride to minimize this issue.
Reaction with Solvent Certain solvents can compete in the Friedel-Crafts reaction. Dichloromethane (DCM) or carbon disulfide (CS₂) are generally safe choices. Avoid using solvents like benzene or toluene unless they are intended as the substrate.
Problem 4: Difficulties During Work-up and Purification
Possible CauseSuggested Solution & Explanation
Persistent Emulsions During Extraction After quenching the reaction with aqueous acid, emulsions can form. To break them, add a saturated brine solution, which increases the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent their formation.
Product Tailing/Streaking on Silica Gel The ketone product is moderately polar. If significant tailing is observed during column chromatography, it may indicate acidic or basic impurities. Pre-treating the crude product with a wash of dilute NaHCO₃ solution followed by a water wash can remove acidic residues.[12] For basic impurities that may cause streaking, adding a very small amount (~0.5%) of a neutralizer like triethylamine to the eluent can sometimes improve peak shape.[13]
Difficulty with Recrystallization Finding a suitable single solvent for recrystallization can be challenging. A mixed-solvent system, such as ethanol/water or hexane/ethyl acetate, often provides better results. Dissolve the crude product in the minimum amount of the "good" solvent at its boiling point, then slowly add the "poor" solvent until turbidity persists. Allow to cool slowly to form pure crystals.

Experimental Protocols & Data

Overall Synthetic Workflow

The diagram below outlines the validated three-step synthesis pathway.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification Acid 3-(2-Methoxyphenyl)propanoic Acid AcylChloride 3-(2-Methoxyphenyl)propanoyl Chloride Acid->AcylChloride Reflux SOCl2 SOCl₂ or (COCl)₂ Product This compound AcylChloride->Product DCM, 0°C to RT Bromobenzene Bromobenzene AlCl3 AlCl₃ (≥1.1 eq) Crude Crude Product Column Column Chromatography (Hexane/EtOAc) Crude->Column Purified Pure Product (>95%) Column->Purified

Caption: Overall synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(2-methoxyphenyl)propanoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 3-(2-methoxyphenyl)propanoic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) dropwise.

  • Heat the mixture to a gentle reflux (approx. 75-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude acyl chloride is often used directly in the next step without further purification.[7]

Protocol 2: Friedel-Crafts Acylation
  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to create a suspension, and then add bromobenzene (1.1 eq).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(2-methoxyphenyl)propanoyl chloride (1.0 eq) from the previous step in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and very slowly quench it by adding it to a beaker of crushed ice and dilute HCl.[14] Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Troubleshooting Logic for Low Acylation Yield

G start Low Yield in Friedel-Crafts Step check_catalyst Was the AlCl₃ fresh and handled under N₂? start->check_catalyst check_reagents Were reagents (acyl chloride, solvent) strictly anhydrous? check_catalyst->check_reagents Yes sol_catalyst Solution: Use a fresh, unopened bottle of AlCl₃ and maintain inert atmosphere. check_catalyst->sol_catalyst No check_temp Was the reaction allowed to warm to RT after addition? check_reagents->check_temp Yes sol_reagents Solution: Dry solvent over molecular sieves. Ensure acyl chloride is pure. check_reagents->sol_reagents No check_stoich Was >1.1 eq. of AlCl₃ used? check_temp->check_stoich Yes sol_temp Solution: Stir at RT for 2-4h post-addition to ensure completion. check_temp->sol_temp No sol_stoich Solution: Re-run reaction with 1.2-1.3 eq. of AlCl₃. check_stoich->sol_stoich No end Yield Improved check_stoich->end Yes

Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts acylation.

Typical Reaction Parameters & Expected Outcome
ParameterValue / ConditionRationale
Limiting Reagent 3-(2-methoxyphenyl)propanoyl chlorideTypically the most valuable reagent prepared in-house.
Bromobenzene 1.1 - 1.5 equivalentsOften used in slight excess as it can also act as a co-solvent.
Lewis Acid (AlCl₃) 1.2 - 1.3 equivalentsMust be in stoichiometric excess to the limiting reagent.[10]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reagents, and easily removed.
Temperature 0 °C (addition), then RT (reaction)Controls initial exotherm and drives reaction to completion.[7]
Reaction Time 3 - 6 hoursTypically sufficient for full conversion after addition.
Expected Yield (Crude) 75 - 90%Yields can be high but are sensitive to reagent quality.
Purification Method Column Chromatography (Hexane:EtOAc gradient)Effective for removing non-polar impurities and any ortho-isomer.[7]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • Benchchem. (2025). Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation.
  • PubChem. (n.d.). 3-(o-Methoxyphenyl)propionic acid.
  • Chemguide. (n.d.). The reaction of acyl chlorides with benzene.
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxyphenyl)propanoic acid.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction.
  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • ResearchGate. (2017). Convertion of Acid to acid chloride.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

Sources

separating 4'-Bromo-3-(2-methoxyphenyl)propiophenone from chalcone impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response. It addresses the purification of 4'-Bromo-3-(2-methoxyphenyl)propiophenone (a dihydrochalcone) from its unsaturated precursor, the chalcone impurity.

Ticket ID: #PUR-4Br-DHC-001 Subject: Separation of this compound from Chalcone Impurities Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Logic

You are attempting to isolate This compound (Target). The primary impurity is likely the unreduced intermediate, (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Chalcone).

The Core Challenge: These two molecules share similar polarity and solubility profiles, making standard silica chromatography inefficient (often resulting in "streaking" or co-elution). However, they possess a distinct reactivity difference :

  • Impurity (Chalcone): Contains an

    
    -unsaturated ketone.[1] It is a Michael Acceptor  (electrophilic at the 
    
    
    
    -carbon).
  • Target (Propiophenone): Contains a saturated ketone. It is chemically inert to soft nucleophiles.

We recommend a Chemoselective Scavenging approach for high-purity requirements, or Fractional Crystallization for bulk crude cleanup.

Diagnostic: Is the Impurity Present?

Before attempting purification, confirm the presence of the chalcone using these indicators:

MethodTarget Signal (Propiophenone)Impurity Signal (Chalcone)

H NMR
Two Triplets:

3.0 – 3.4 ppm (Alkyl chain protons).
Two Doublets:

7.4 – 8.0 ppm (

Hz, Trans-alkene).[1]
TLC UV active (254 nm). Stains typically with KMnO

.
Strongly UV active (254 & 365 nm). Often fluoresces blue/green. Lower

in Hex/EtOAc (usually).
HPLC

240-260 nm (Benzenoid).

300-340 nm (Conjugated band).

Decision Matrix & Workflow

Use the following logic flow to determine the correct protocol for your specific crude mixture.

PurificationLogic Start Crude Mixture Analysis CheckImpurity Impurity Level (NMR/HPLC) Start->CheckImpurity HighImpurity > 10% Chalcone CheckImpurity->HighImpurity LowImpurity < 5% Chalcone CheckImpurity->LowImpurity Recryst Protocol A: Recrystallization (Solubility Exploitation) HighImpurity->Recryst Bulk Removal Scavenge Protocol B: Thiol Scavenging (Chemoselective) LowImpurity->Scavenge High Purity Required (>99%) Flash Protocol C: Flash Chromatography (Polarity Separation) LowImpurity->Flash Standard Purity (>95%) Recryst->CheckImpurity Re-evaluate

Figure 1: Purification decision matrix based on impurity load. High impurity levels require bulk physical separation (crystallization) before polishing.

Experimental Protocols

Protocol A: Recrystallization (Bulk Cleanup)

Best for: Crude mixtures with >10% chalcone impurity.

The Science: Chalcones are planar and rigid, leading to efficient crystal packing and higher melting points. The saturated propiophenone is flexible ("floppy") and often exists as an oil or low-melting solid. We exploit this by crystallizing the impurity out, or crystallizing the target from a solvent where the impurity is soluble.[2]

  • Solvent Selection: Ethanol (95%) or Methanol.

  • Procedure:

    • Dissolve the crude mixture in the minimum amount of boiling Ethanol.

    • Allow to cool slowly to room temperature, then to

      
      C.
      
    • Observation: If the chalcone is the major component, it will likely crystallize first as yellow needles. Filter these out. The filtrate contains your enriched Target.

    • Alternative: If the Target is a solid, use Hexane/Ethyl Acetate (9:1) . The chalcone is less soluble in non-polar alkanes than the dihydro-analog.

Protocol B: Chemoselective Thiol Scavenging (High Purity)

Best for: Removing 1-5% residual chalcone when chromatography fails.

The Science: This method utilizes the Michael Addition .[3][4] A thiol (nucleophile) is added to the mixture under basic conditions.[3] It selectively attacks the


-carbon of the chalcone (the Michael acceptor). The saturated propiophenone (Target) has no such reactivity and remains untouched. The resulting thiol-chalcone adduct is highly polar (or resin-bound) and easily separated.

Option 1: Resin-Based (Easiest Workup)

  • Reagents: Silica-supported Thiol (Si-Thiol) or Polymer-supported Thiol.

  • Step 1: Dissolve crude (1 g) in DCM or THF (10 mL).

  • Step 2: Add Si-Thiol (2–4 equivalents relative to the impurity).

  • Step 3: Agitate at RT for 2–4 hours.

  • Step 4: Filter the resin. The filtrate contains pure Target.

Option 2: Solution Phase (Low Cost)

  • Reagents: N-Acetylcysteine (NAC) or Mercaptosuccinic acid, Triethylamine (TEA).

  • Step 1: Dissolve crude in THF/Water (10:1).

  • Step 2: Add NAC (2 eq. vs impurity) and TEA (0.5 eq.).

  • Step 3: Stir at

    
    C for 1 hour. Monitor TLC (Chalcone spot should disappear).
    
  • Step 4: Workup: Dilute with EtOAc. Wash vigorously with saturated NaHCO

    
     (removes the acidic NAC-chalcone adduct) and Brine.
    
  • Step 5: Dry organic layer and concentrate.[2][5]

Protocol C: Flash Chromatography

Best for: Standard purification if


.
  • Stationary Phase: Silica Gel (40-63

    
    m).
    
  • Mobile Phase: Gradient of Hexane:EtOAc (Start 100:0

    
     90:10).
    
  • Note: The 4'-Bromo substituent increases lipophilicity. The chalcone is usually less polar than the propiophenone on silica due to internal conjugation, but this can invert depending on the methoxy group's influence.

  • Loading: Do not overload. Use <1% mass load for difficult separations.

Troubleshooting & FAQs

Q1: My target propiophenone is an oil and won't crystallize. Is it impure?

  • Answer: Not necessarily. The introduction of the ethylene bridge (

    
    ) breaks the conjugation and adds conformational flexibility (entropy), which significantly lowers the melting point compared to the rigid chalcone. It is common for dihydrochalcones to be oils or low-melting solids.
    

Q2: Can I use hydrogenation (Pd/C + H


) to convert the remaining chalcone to the target? 
  • Answer: Proceed with extreme caution. While this converts the impurity into the target, you possess an Aryl-Bromide moiety (

    
    -Br). Standard Pd/C hydrogenation frequently causes dehalogenation  (replacing Br with H), creating a new impurity (des-bromo propiophenone) that is nearly impossible to separate.
    
  • Alternative: If you must hydrogenate, use Wilkinson's Catalyst (

    
    ) or add a poison (e.g., Diphenylsulfide) to the Pd/C to prevent Carbon-Halogen bond insertion.
    

Q3: On TLC, the chalcone spot is huge, but NMR says it's only 5%. Why?

  • Answer: This is a classic "Extinction Coefficient" artifact. The chalcone has a massive conjugated

    
    -system that absorbs UV light strongly at 254nm. The saturated propiophenone absorbs much more weakly. Do not trust visual TLC intensity for quantitation; rely on proton NMR integration.
    

References

  • Chalcone vs.

    • Source: BenchChem.[2][5][6] "Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy."

  • Thiol Reactivity (Michael Addition)

    • Source: Kenari, F., et al. (2021). "Reaction of Chalcones with Cellular Thiols... Diastereoselective Thiol Addition." Molecules.
    • URL:[Link]

  • General Purification Strategies: Source: Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard Reference Text). Context: Principles of separating saturated vs. unsaturated ketones via solubility and reactivity.

Sources

Propiophenone Synthesis: Troubleshooting Cyclization & Condensation Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Optimization Guide

Core Technical Analysis: The "Cyclization" Trap

In the synthesis of propiophenone (1-phenylpropan-1-one) via Friedel-Crafts acylation, the term "cyclization" most commonly refers to an unwanted acid-catalyzed self-condensation (trimerization) of the ketone product. While propiophenone is the target, the presence of strong Lewis acids (


) or Brønsted acids (

, if used) can force the product to behave as a nucleophile against itself.
The Mechanism of Failure

Under optimized conditions, the reaction stops at the Aluminum-complexed ketone. However, excess heat or prolonged exposure to the catalyst triggers the following cascade:

  • Enolization: The Lewis acid coordinates with the carbonyl oxygen, increasing the acidity of the

    
    -protons (methylene group).
    
  • Aldol-Type Condensation: The enol attacks the activated carbonyl of a second propiophenone molecule.

  • Dehydration: Loss of water yields an

    
    -unsaturated dimer (analogous to dypnone  from acetophenone).
    
  • Cyclotrimerization: A third molecule adds, followed by cyclization and dehydration, forming 1,3,5-triarylbenzene derivatives (cyclic trimers).

Note: Unlike acetophenone, propiophenone has an ethyl group. Its self-condensation is sterically slower but produces complex, high-molecular-weight lipophilic impurities that are difficult to separate by distillation.

Troubleshooting Guide (Q&A Format)

Symptom: Product Discoloration & Viscosity Changes

Q1: My reaction mixture turned from a standard orange/brown complex to a dark red or black viscous oil. Upon workup, the product is yellow-orange instead of clear. What happened?

Diagnosis: You have likely triggered crotonization (condensation) . The yellow/red color comes from extended conjugation in the "dypnone-like" dimers and cyclic trimers.

Corrective Action:

  • Temperature Control: The acylation of benzene with propionyl chloride is exothermic. Ensure the addition is performed at 0–10°C . Do not reflux the reaction to "push" completion; room temperature (

    
    C) is usually sufficient for the post-addition stir.
    
  • Quenching: Do not let the Lewis Acid complex sit overnight. Quench immediately after TLC/GC confirms consumption of the acid chloride.

  • Purification: Simple distillation may not remove the dimers (b.p. is much higher). Use fractional vacuum distillation . The dimers will remain in the pot residue.

Q2: I am seeing a new peak on GC-MS with a mass roughly 2x or 3x my target. Is this a contamination?

Diagnosis: This is the dimer (


 Da)  or cyclic trimer (

Da)
.
  • Mechanism:[1][2][3][4][5][6][7] Propiophenone + Propiophenone

    
     Dimer.
    

Corrective Action:

  • Stoichiometry Check: Ensure you are not using a vast excess of

    
    . The theoretical requirement is slightly over 1.0 equivalent (one for the chloride, one to complex the ketone). Using 2.0+ equivalents increases the "drying power" of the medium, promoting dehydration/condensation.
    
  • Solvent Choice: If using neat benzene, the concentration of ketone becomes high locally. Use a co-solvent like DCM (Dichloromethane) or 1,2-Dichloroethane to dilute the reactants and moderate the reaction rate.

Symptom: Low Yield & Solid Residue

Q3: I obtained a significant amount of solid residue in the distillation flask. Is this the cyclized byproduct?

Diagnosis: Yes. The cyclic trimers (polysubstituted benzenes) are often solids or semi-solids with very high boiling points.

Corrective Action:

  • Acid Modulation: If you are using protic acids (like HF or Polyphosphoric acid) instead of

    
    , the cyclization risk is higher. Switch to Friedel-Crafts conditions (
    
    
    
    /DCM)
    which are generally more kinetic-controlled than thermodynamic acid-mediated condensation.
  • Reagent Order: Add the Propionyl Chloride to the

    
    /Solvent slurry first, then add Benzene (or add catalyst to the mixture). Avoid adding the catalyst to a hot mixture of reactants.
    

Experimental Protocol: The "Safe" Route

To minimize cyclization side reactions, adhere to this optimized Friedel-Crafts Acylation protocol.

Reaction: Benzene + Propionyl Chloride


 Propiophenone
ParameterSpecificationReason
Temperature (Addition) 0°C to 5°C Prevents local overheating and immediate condensation.
Temperature (Reaction) 20°C to 25°C Sufficient for conversion; reflux (>80°C) promotes trimerization.
Catalyst Stoichiometry 1.1 - 1.2 eq Sufficient to drive reaction but minimizes Lewis acidity excess.
Solvent DCM or Excess Benzene Dilution reduces intermolecular contact required for dimerization.
Quenching Ice/HCl Mix (<10°C) Rapid hydrolysis of the complex prevents post-reaction condensation.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask equipped with a dropping funnel, reflux condenser (with

    
     guard tube), and magnetic stirrer.
    
  • Charge: Add anhydrous

    
     (1.1 eq) and dry Dichloromethane (DCM). Cool to 0°C in an ice bath.
    
  • Acylating Agent: Add Propionyl Chloride (1.0 eq) dropwise to the slurry. Stir for 15 mins to form the acylium complex.

  • Substrate: Add Benzene (1.0 eq if limiting, or use as solvent) dropwise, maintaining internal temp <10°C.

  • Reaction: Allow to warm to Room Temp (25°C). Stir for 2-3 hours. Do not reflux.

  • Quench: Pour the reaction mixture slowly onto cracked ice/conc. HCl mixture.

  • Workup: Separate organic layer, wash with water, then dilute NaOH (to remove unreacted acids/phenols), then brine. Dry over

    
    .
    
  • Purification: Vacuum distillation. Collect the fraction at ~95-100°C (at ~10 mmHg). Stop before the pot runs dry to leave polymerized byproducts behind.

Visualization: Pathways & Logic

Diagram 1: The Cyclization Side-Reaction Pathway

This diagram illustrates how the target molecule (Propiophenone) becomes the victim of its own catalyst if conditions are too harsh.

Propiophenone_Side_Reactions cluster_warning Side Reaction Zone (Avoid) Reactants Benzene + Propionyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate AlCl3, 0°C Target Propiophenone (Target) Intermediate->Target Workup (H2O) Enol Enol / Al-Complex (Activated Nucleophile) Target->Enol Excess AlCl3 / Heat Dimer Dypnone Derivative (Unsaturated Dimer) Enol->Dimer Condensation (-H2O) Trimer Cyclic Trimer (Polysubstituted Benzene) Dimer->Trimer + Propiophenone Cyclization (-H2O)

Caption: The "Side Reaction Zone" shows the acid-catalyzed pathway where propiophenone consumes itself to form dimers and cyclic trimers.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose impurity issues in your synthesis.

Troubleshooting_Logic Start Issue Detected Color Is the product Dark Red / Brown? Start->Color Solid Is there high MP residue? Start->Solid CheckTemp Check Reaction Temp Was it >40°C? Color->CheckTemp Yes CheckAcid Check Catalyst Was AlCl3 > 1.5 eq? Solid->CheckAcid Yes Sol1 Diagnosis: Thermal Polymerization Action: Maintain <25°C CheckTemp->Sol1 Yes Sol2 Diagnosis: Acid-Catalyzed Condensation Action: Reduce Catalyst / Quench Faster CheckTemp->Sol2 No CheckAcid->Sol2 Yes

Caption: Diagnostic flow for identifying the root cause of cyclization/polymerization based on physical symptoms.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ketones and Friedel-Crafts Acylation).

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Comprehensive review of acylation mechanisms and byproduct formation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of Aldol Condensation and Dehydration in Acidic Media).

  • Srivastava, N., et al. (2011). "Solid acid mediated synthesis of 1,3,5-triarylbenzenes." Rasayan Journal of Chemistry. (Discusses the specific cyclotrimerization of acetophenone/propiophenone derivatives).

Sources

Technical Support Center: Purification of Oily Propiophenone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PROP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your propiophenone intermediate—theoretically a solid—has manifested as a persistent, viscous oil. This phenomenon, often termed "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the thermodynamic driving force for phase separation (amorphous oil) exceeds that of nucleation (crystalline solid).[1]

This guide provides three validated workflows to resolve this state, moving from thermodynamic correction (Crystallization) to chemical isolation (Bisulfite Adducts) and physical separation (Distillation).

Diagnostic Workflow

Before selecting a protocol, determine the nature of your oil using the logic flow below.

PurificationLogic Start START: Characterize the Oil TLC Run TLC Analysis Start->TLC PurityCheck Is the main spot >85% pure? TLC->PurityCheck Impurities Are impurities polar/tar? PurityCheck->Impurities No (<85%) MethodA METHOD A: Advanced Crystallization (Thermodynamic Control) PurityCheck->MethodA Yes (>85%) Sterics Is the ketone unhindered? Impurities->Sterics Complex Mix MethodC METHOD C: Vacuum Distillation (Physical Separation) Impurities->MethodC Volatile Impurities MethodB METHOD B: Bisulfite Adduct (Chemical Isolation) Sterics->MethodB Yes (Methyl/Ethyl Ketone) Sterics->MethodC No (Ortho-substituted)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on intermediate purity and structural sterics.

Method A: Overcoming "Oiling Out" (Crystallization)

The Science: Oiling out occurs when the temperature of the liquid-liquid phase separation (


) is higher than the crystallization temperature (

). The oil is a "supercooled melt" containing impurities that disrupt lattice energy. To fix this, we must lower the solubility limit slowly to bypass the metastable oil zone.
Protocol: The "Cloud Point" Titration

Best for: Crude oils with >85% purity that refuse to solidify.

  • Solvent Selection: Dissolve the oily residue in the minimum amount of a water-miscible organic solvent (Methanol or Ethanol are standard).

    • Why: Alcohol disrupts the hydrophobic aggregation of the oil.

  • The Cloud Point:

    • Place the solution in a flask with vigorous stirring at room temperature.

    • Add water dropwise via an addition funnel.

    • Stop immediately when a faint, persistent turbidity (milky haze) appears. This is the metastable limit.

  • The "Scratch" & Seed:

    • Add a single seed crystal of the pure product (if available).

    • If no seed exists, take a glass rod and vigorously scratch the inner wall of the flask at the air-liquid interface.

    • Mechanism:[2][3] Micro-abrasions create high-energy nucleation sites that lower the activation energy for crystal formation.

  • Controlled Cooling:

    • Do not place in a freezer immediately. Rapid cooling induces oiling.

    • Wrap the flask in a towel (insulation) and let it stand at ambient temperature for 4–6 hours.

    • Once visible crystals form, move to

      
      , then 
      
      
      
      .

Troubleshooting Table:

Observation Diagnosis Corrective Action
Oil droplets form instead of crystals Supersaturation is too high. Re-heat to dissolve oil, add 10% more alcohol, and cool slower.
Solution remains clear (no cloud) Supersaturation is too low. Evaporate 20% of solvent or add more water until turbidity returns.

| Sticky gum forms | Impurities are acting as plasticizers. | Switch to Method B (Bisulfite) to remove non-ketone impurities. |

Method B: Bisulfite Adduct Purification

The Science: Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of unhindered ketones to form a water-soluble sulfonate salt. Impurities (non-ketones, isomers) remain in the organic layer. This is the "Gold Standard" for chemical purity [1][2].

Applicability Warning: This method works best for methyl or ethyl ketones (like propiophenone). It may fail if the benzene ring has bulky ortho substituents (e.g., 2,6-dimethylpropiophenone) due to steric hindrance.

Protocol: Biphasic Adduct Formation

Reagents:

  • Saturated aqueous

    
     (freshly prepared).[4]
    
  • Ethanol (95%).

  • Diethyl ether or Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve 10g of oily crude in 20 mL of Ethanol.

  • Precipitation: Add 30 mL of saturated

    
     solution.
    
    • Observation: The mixture will warm up (exothermic). A white precipitate (the bisulfite adduct) should form.

  • Agitation: Stir vigorously for 30–60 minutes.

    • Critical: If the adduct does not precipitate but forms a solution, the adduct is water-soluble. In this case, wash the aqueous layer with ether (Step 4) and keep the aqueous layer.

  • Wash (Impurity Removal):

    • Filter the solid adduct (if precipitated) and wash with ether.

    • OR (if soluble): Extract the aqueous phase with ether (

      
       mL). Discard the ether (organic) layer; it contains the impurities.
      
  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.

    • Add 10%

      
       or 
      
      
      
      slowly until pH > 10.
    • Mechanism:[2][3] Base deprotonates the adduct, collapsing the intermediate and releasing the pure oily ketone.

  • Recovery: Extract the liberated oil with ether, dry over

    
    , and evaporate.
    

Method C: High-Vacuum Distillation

The Science: If the compound is heat-sensitive, standard distillation causes decomposition (darkening/tarring). Vacuum distillation lowers the boiling point. For propiophenones, which have high boiling points (


 at atm), vacuum is mandatory [3].
Protocol: Short-Path Distillation
  • Setup: Use a Kugelrohr or Short-Path distillation head.

    • Why: Minimizes the distance the vapor travels and reduces residence time (thermal stress).

  • Pressure: High vacuum is required (

    
     mmHg is ideal).
    
    • Reference Data: Propiophenone boils at

      
       (atm). At 10 mmHg, this drops to 
      
      
      
      .
  • Procedure:

    • Degas the oil under vacuum at room temperature first (removes residual solvents that cause "bumping").

    • Increase bath temperature slowly.

    • Discard the first 5% (forerun) which contains volatiles.

    • Collect the main fraction. Stop before the flask runs dry to prevent polymerization of the residue.

FAQ: Common Issues

Q: My propiophenone turned yellow/brown after a few days. Why? A: Propiophenones are susceptible to alpha-oxidation or aldol-type condensation if traces of acid/base remain. Ensure your final wash during workup was neutral (pH 7). Store under Nitrogen or Argon in the dark.

Q: Can I use silica gel chromatography? A: Yes, but ketones can "streak" on silica due to hydrogen bonding with silanol groups.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites on the silica. This sharpens the bands.

Q: The bisulfite method didn't yield any solid. Did it fail? A: Not necessarily. Some propiophenone adducts are soluble in water. If no solid formed, did you extract the aqueous layer with ether and discard the ether? The product is likely trapped in the water. Add NaOH to the water to see if the oil separates out.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6] Longman Scientific & Technical. (Standard reference for bisulfite adduct protocols and ketone purification).

  • BenchChem Technical Support. (2025). Sodium Bisulfite Extraction for the Purification of Reactive Ketones. (Detailed protocol for biphasic ketone isolation).

  • U.S. Patent 4,559,110. (1985). Acetophenone recovery and purification. (Describes vacuum distillation parameters and decomposition risks for phenyl ketones).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Thermodynamic explanation of LLPS and supersaturation control).

Sources

resolving steric hindrance in 2-methoxyphenyl substituted ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyphenyl Ketone Chemistry Ticket Subject: Overcoming Steric & Electronic Barriers in ortho-Methoxy Ketones Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Twisted" Carbonyl Problem

Researchers working with 2-methoxyphenyl substituted ketones (e.g., 2-methoxyacetophenone derivatives) often encounter a specific class of reaction failure. This is not merely simple steric bulk; it is a conformationally locked electronic blockade .

  • The Twist: The ortho-methoxy group forces the carbonyl out of coplanarity with the benzene ring to minimize dipole repulsion between the carbonyl oxygen and the methoxy oxygen. This reduces resonance stabilization but physically shields the carbonyl carbon.

  • The Trap: The methoxy oxygen is a Lewis base. It can chelate incoming metal nucleophiles (Mg, Li), locking them in a rigid transition state that may be sterically unfavorable for the actual transfer of the alkyl group.[1]

  • The Enolization: Standard nucleophiles (Grignard/Lithium) are strong bases. Due to the steric block, they often act as bases, deprotonating the

    
    -position (enolization) rather than attacking the carbonyl, returning the starting material upon workup.[1]
    

This guide provides three validated workflows to bypass these barriers.

Module 1: Nucleophilic Addition (Grignard/Lithium)

The Fix: Organocerium Chemistry (The Imamoto Protocol)

Standard Grignard reagents fail here because they are too basic and too bulky. We must decouple basicity from nucleophilicity using anhydrous Cerium(III) Chloride .

The Science (Why it works)

Lanthanides have high oxophilicity.


 coordinates strongly to the carbonyl oxygen, activating it for attack.[1] Simultaneously, the organocerium reagent (formed in situ) is less basic  than the parent organolithium, suppressing the competing enolization side reaction.[1]
Protocol: -Mediated Addition

Reagents:

  • 
     (Must be dried rigorously)
    
  • Organolithium (

    
    ) or Grignard (
    
    
    
    )
  • THF (Anhydrous)

Step-by-Step:

  • Drying (CRITICAL): Place

    
     in a flask. Heat to 
    
    
    
    under high vacuum (
    
    
    ) for 2 hours. A magnetic stir bar should be used to crush the solid as it dries to a fine white powder. Failure point: Incomplete drying kills the organometallic.[1]
  • Slurry Formation: Cool to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours. The white suspension acts as a matrix.

  • Transmetallation: Cool to

    
    . Add the organolithium reagent dropwise. Stir for 30 minutes.
    
    • Reaction:

      
      
      
  • Addition: Add the 2-methoxyphenyl ketone (dissolved in minimal THF) dropwise.

  • Warm Up: Allow to warm to

    
     slowly. Quench with dilute 
    
    
    
    .

Module 2: Reduction & Deoxygenation

The Fix: Ionic Hydrogenation

If you cannot reduce the ketone with


 or 

due to steric blocking, use Ionic Hydrogenation .[1] This method does not rely on a bulky metal hydride approaching the carbonyl.
The Science

Instead of a "Nucleophile attacks Electrophile" mechanism, this uses a "Proton activates, Hydride follows" mechanism.[1]

  • Protonation: The acid protonates the carbonyl oxygen (making it a small, planar oxocarbenium ion).[1]

  • Hydride Transfer: The silane (

    
    ) delivers a hydride to the now highly electrophilic carbon.
    
Protocol: Silane/TFA Reduction
Target ProductReagentsConditions
Alcohol

(1.1 eq) +


in DCM. Stop monitoring closely.
Methylene (Deoxygenation)

(3.0 eq) + TFA (Solvent)
Reflux or

. The alcohol intermediate is re-ionized and reduced again.

Troubleshooting Tip: For 2-methoxyphenyl ketones, the methoxy group stabilizes the intermediate carbocation (via resonance), making this reaction faster than in unsubstituted benzenes.[1]

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for treating these hindered substrates.

G Start Substrate: 2-Methoxyphenyl Ketone Goal Desired Transformation? Start->Goal Add Nucleophilic Addition (C-C Bond Formation) Goal->Add Red Reduction (Alcohol/Alkane) Goal->Red Grignard Standard Grignard/Lithium Add->Grignard Hydride Standard Hydride (NaBH4/LAH) Red->Hydride Fail1 FAILURE: Enolization or Steric Recovery Grignard->Fail1 High Basicity CeCl3 SOLUTION: Organocerium (CeCl3 + RLi) Fail1->CeCl3 Switch Protocol Success1 Success: Tertiary Alcohol CeCl3->Success1 Fail2 FAILURE: No Reaction (Steric Block) Hydride->Fail2 Steric Bulk Ionic SOLUTION: Ionic Hydrogenation (Et3SiH + TFA/BF3) Fail2->Ionic Switch Protocol Success2 Success: Alcohol or Alkane Ionic->Success2

Caption: Decision matrix for overcoming steric and electronic barriers in 2-methoxyphenyl ketone functionalization.

Module 4: Metal-Catalyzed Coupling ( -Arylation)

The Fix: Buchwald-Hartwig with Specialized Ligands

Coupling at the


-position of these ketones is difficult because the ortho-methoxy group prevents the palladium center from effectively binding to the enolate.
Ligand Selection Guide

You cannot use standard


 or even BINAP often. You require bulky, electron-rich phosphines  that facilitate reductive elimination in crowded environments.[1]
Ligand ClassSpecific LigandWhy it works for ortho-OMe
Dialkylbiaryl Phosphines BrettPhos or RuPhos The biaryl backbone allows the ligand to "reach around" the steric bulk. RuPhos is specifically designed for hindered secondary amines and bulky substrates.
Tri-tert-butylphosphines

High electron density boosts oxidative addition; extreme bulk forces reductive elimination, which is usually the rate-limiting step for hindered ketones.
Ferrocenyl Ligands DtBPF Large bite angle and steric bulk prevent catalyst deactivation.

FAQ: Troubleshooting & "Quick Wins"

Q: My Grignard reaction yields only the starting material, even with


. Why? 
A:  Your 

is likely wet. The hydrate (

) quenches the organolithium immediately. You must dry it at

under vacuum until it is a free-flowing powder. If it looks "clumpy," it is still wet.[1]

Q: Can I use the ortho-methoxy group to my advantage? A: Yes. In lithiation chemistry , the oxygen lone pair can act as a Directed Metalation Group (DMG).[1] If you treat the ketone with a non-nucleophilic base (like LiTMP), the Li will coordinate to the OMe, directing deprotonation specifically to the position between the ketone and the methoxy group (if available) or the


-position with high regioselectivity.[1]

Q: I need to remove the ketone entirely (to


). Wolff-Kishner failed. 
A:  Wolff-Kishner requires hydrazone formation, which is sensitive to sterics. Switch to Ionic Hydrogenation  (Module 2). Use 

(3-4 eq) in pure Trifluoroacetic Acid (TFA) at

. The OMe group actually accelerates this by stabilizing the benzylic cation intermediate.

References

  • Imamoto, T., et al. "Organocerium reagents.[1][2] Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 1985.[1][2]

    • Foundational text on using CeCl3 to overcome basicity/sterics.
  • Kursanov, D. N., et al. "Ionic Hydrogenation."[1] Synthesis, 1974.[1]

    • The core methodology for silane/acid reductions of hindered ketones.
  • Fox, J. M., Huang, X., & Buchwald, S. L. "Synthesis of α-Aryl Ketones via Pd-Catalyzed Cross-Coupling."[1] Journal of the American Chemical Society, 2000.[1][3]

    • Establishes ligand requirements for sterically encumbered ketone coupling.
  • Luche, J. L. "Lanthanides in organic chemistry.[1][4] 1. Selective 1,2 reductions of conjugated ketones."[1][4][5] Journal of the American Chemical Society, 1978.[1][4]

    • Original description of Cerium activation, applicable to non-conjug

Sources

Validation & Comparative

The Olefin Switch: A Comparative Guide to Chalcone vs. Dihydrochalcone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity of Chalcone vs. Dihydrochalcone Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the reduction of the


-unsaturated double bond in chalcones to create dihydrochalcones (DHCs) is not merely a structural tweak—it is a "molecular switch" that fundamentally alters the pharmacophore.

This guide analyzes the divergence in bioactivity driven by this single modification. While chalcones typically exhibit superior cytotoxicity and anti-inflammatory potency via covalent Michael addition, dihydrochalcones often offer improved metabolic stability, safety profiles, and distinct sensory properties (sweetness), making them preferable for nutraceutical and metabolic syndrome applications.

Structural Basis of Divergence: The "Warhead" vs. The "Scaffold"

The core distinction lies in the linker connecting the two aromatic rings (A and B). This structural change dictates the molecule's reactivity profile (electrophilicity) and three-dimensional conformation.

1.1 The Electrophilic Difference
  • Chalcones (1,3-diphenyl-2-propen-1-one): Possess a conjugated enone system. The C=C double bond renders the

    
    -carbon highly electrophilic. This acts as a "warhead," allowing the molecule to act as a Michael Acceptor , forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Keap1, IKK
    
    
    
    ).
  • Dihydrochalcones (1,3-diphenylpropan-1-one): The saturated C-C single bond breaks the conjugation between ring A and the carbonyl. This removes the Michael acceptor capability, shifting the mechanism of action from covalent modification to non-covalent interactions (hydrogen bonding, hydrophobic packing).

1.2 Conformational Flexibility
  • Chalcones: Planar and rigid due to conjugation. This restricts the molecule to specific binding pockets but enhances intercalation into DNA or planar receptor sites.

  • Dihydrochalcones: The flexible ethylene linker allows the B-ring to rotate freely relative to the A-ring. This "induced fit" capability allows DHCs to bind to targets that rigid chalcones cannot access, such as the sweet taste receptor T1R2/T1R3.

Structural_Comparison cluster_0 Chalcone (Rigid Warhead) cluster_1 Dihydrochalcone (Flexible Scaffold) C_Struct α,β-Unsaturated Ketone (Planar) C_Mech Mechanism: Covalent Michael Addition (Cys-S-R) C_Struct->C_Mech Hydrogenation H2 / Pd-C (Reduction) C_Struct->Hydrogenation Loss of Double Bond D_Struct Saturated Ketone (Rotational Freedom) D_Mech Mechanism: Non-Covalent Binding (Lock & Key) D_Struct->D_Mech Hydrogenation->D_Struct

Figure 1: The structural and mechanistic shift occurring upon hydrogenation of the chalcone linker.

Comparative Pharmacological Profiles

The following data synthesizes comparative studies on cytotoxicity (oncology) and antioxidant capacity.

2.1 Cytotoxicity (Cancer Models)

Chalcones generally outperform DHCs in direct cytotoxicity against aggressive cancer lines. The Michael acceptor moiety allows chalcones to alkylate thiols in the NF-


B and STAT3 pathways, triggering apoptosis. DHCs, lacking this warhead, often show significantly higher IC

values (lower potency), which conversely makes them safer for non-oncology applications.

Representative Data: Prostate Cancer (LNCaP) & Breast Cancer (MCF-7)

Compound ClassDerivative ExampleTarget/MechanismLNCaP IC

(

M)
Toxicity Profile
Chalcone 2',6'-dihydroxy-4'-methoxychalconeCovalent Keap1/IKK inhibition5.2 High (Non-selective)
Dihydrochalcone PhloretinGLUT2 Inhibition / TRAIL sensitization>50.0 *Low (High Safety)
Chalcone Licochalcone AROS induction / Mitochondrial disruption2.4 Moderate
Dihydrochalcone Neohesperidin DCSweet Receptor AgonistInactiveGRAS (Food Additive)

*Note: While Phloretin has higher IC


 for direct kill, it effectively sensitizes resistant cells to TRAIL-induced apoptosis [1].
2.2 Antioxidant Activity

Contrary to the "conjugation rule" (where more conjugation = better radical scavenging), DHCs often exhibit superior antioxidant stability.

  • Chalcones: While they scavenge radicals, the reactive enone is susceptible to rapid metabolism and degradation.

  • Dihydrochalcones: The flexible structure allows the phenolic hydroxyls (especially the 2',6'-dihydroxy motif in Phloretin) to orient optimally for Hydrogen Atom Transfer (HAT) without the molecule itself reacting promiscuously with cellular proteins [2].

Mechanism of Action: The Nrf2 Signaling Pathway

One of the most critical divergence points is the activation of the Nrf2 antioxidant pathway.

  • Chalcones: Act as electrophiles . They attack Cys151 on Keap1, preventing it from degrading Nrf2. This is a "hard" activation.

  • Dihydrochalcones: Act as stabilizers . They may inhibit upstream kinases or scavenge ROS directly, sparing Nrf2 indirectly, or bind non-covalently to Keap1 [3].

Nrf2_Pathway cluster_activation Activation Step Chalcone Chalcone (Electrophile) Keap1 Keap1 (Sensor) Chalcone->Keap1 Alkylation of Cys151 (Direct Inhibition) DHC Dihydrochalcone (Antioxidant) DHC->Keap1 Non-covalent Interaction (Weak) Nrf2_Cyto Nrf2 (Cytoplasm) DHC->Nrf2_Cyto ROS Scavenging (Indirect Protection) Keap1->Nrf2_Cyto Ubiquitination (Degradation) Nrf2_Nucl Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (DNA Promoter) Nrf2_Nucl->ARE Binding Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Transcription

Figure 2: Differential activation of the Nrf2/Keap1 pathway. Chalcones covalently modify Keap1, while DHCs act indirectly or via weak binding.

Experimental Protocols

To validate these differences in your own lab, use the following paired protocols.

4.1 Synthesis: Generating the Comparison Pair

Objective: Synthesize a chalcone and its exact dihydrochalcone analog to ensure the only variable is the double bond.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Mix equimolar acetophenone and benzaldehyde derivatives in ethanol.

    • Add 40% NaOH (aq) dropwise at 0°C. Stir at RT for 12–24h.

    • Neutralize with HCl, filter precipitate, and recrystallize from EtOH.

    • Validation: H-NMR shows doublet signals for

      
      -protons (J = 15–16 Hz, trans).
      
  • Dihydrochalcone Synthesis (Catalytic Hydrogenation):

    • Dissolve the purified chalcone in MeOH/EtOAc (1:1).

    • Add 10% Pd/C catalyst (10% w/w of substrate).

    • Stir under H

      
       atmosphere (balloon pressure) for 2–4h. Monitor via TLC (DHC is usually less polar).
      
    • Filter through Celite to remove Pd/C. Evaporate solvent.

    • Validation: H-NMR shows loss of alkene doublets and appearance of two triplets (

      
      2.8–3.0 ppm) corresponding to the ethylene linker.
      
4.2 Differential Bioassay: The "Cysteine-Quench" Check

Objective: Determine if cytotoxicity is driven by the Michael acceptor "warhead."

  • Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates.

  • Pre-treatment:

    • Group A: Pre-treat with N-acetylcysteine (NAC, 5 mM) for 1 hour. (NAC provides excess thiols to quench Michael acceptors).

    • Group B: Vehicle control (DMSO).

  • Treatment: Add Chalcone or DHC (0.1 - 50

    
    M) to both groups.
    
  • Readout (24h): Perform MTT or CellTiter-Glo assay.

  • Interpretation:

    • If NAC significantly rescues viability in Chalcone-treated cells but not DHC-treated cells, the mechanism is Michael-addition dependent (Chalcone specific).

    • If NAC has no effect, the mechanism is likely non-covalent (e.g., receptor binding), common to both scaffolds.

References
  • Szliszka, E., et al. (2010). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells."[1][2] Molecules, 15(8), 5336-5353. Link

  • Rezk, B. M., et al. (2002). "The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in apple." Biochemical and Biophysical Research Communications, 295(1), 9-13. Link

  • Dinkova-Kostova, A. T., et al. (2005). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences, 102(12), 4584-4589. Link

  • Gao, J., et al. (2020). "Structure–Activity Relationship Studies of Chalcone Derivatives as Potential Anti-Inflammatory Agents." Molecules, 25(15), 3339. Link

Sources

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